Pht-R-Nle-OH CAS 1221409-47-7 chemical properties and molecular weight
Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of Pht-R-Nle-OH (CAS 1221409-47-7) Executive Summary & Strategic Utility in Drug Design In the landscape of modern peptide therapeutics, the incor...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of Pht-R-Nle-OH (CAS 1221409-47-7)
Executive Summary & Strategic Utility in Drug Design
In the landscape of modern peptide therapeutics, the incorporation of unnatural amino acids is a primary strategy for overcoming the poor pharmacokinetic profiles of native peptides. Pht-R-Nle-OH (N-Phthaloyl-D-norleucine, CAS 1221409-47-7) is a highly specialized, orthogonally protected building block designed for advanced solid-phase peptide synthesis (SPPS)[1][2].
As a Senior Application Scientist, I evaluate building blocks not just by their purity, but by the mechanistic advantages they confer to the final Active Pharmaceutical Ingredient (API). The strategic utility of Pht-R-Nle-OH is threefold:
Oxidative Stability (The Norleucine Core): Norleucine (Nle) is a straight-chain aliphatic isostere of methionine[3]. By replacing methionine with norleucine, developers eliminate the thioether moiety, thereby preventing oxidative degradation into methionine sulfoxide—a primary cause of API shelf-life failure.
Proteolytic Resistance (The D-Stereocenter): The (R)-configuration corresponds to the D-enantiomer of norleucine[3]. Endogenous human proteases are highly stereospecific for L-amino acids; thus, inserting a D-amino acid effectively short-circuits enzymatic degradation, drastically extending the serum half-life of the peptide.
Orthogonal Protection (The Phthaloyl Group): The phthaloyl (Pht) group masks the primary amine as an imide[4]. Unlike standard carbamate protecting groups (Boc, Fmoc, Cbz), the phthalimide lacks any acidic N-H protons, completely preventing unwanted N-alkylation or branching during complex, multi-step syntheses[5]. Furthermore, it is strictly orthogonal, surviving both the strong acids (TFA) used in Boc chemistry and the secondary amines (piperidine) used in Fmoc chemistry[6].
Quantitative Physicochemical Data
To ensure accurate stoichiometric calculations during automated SPPS, the quantitative properties of Pht-R-Nle-OH must be strictly defined.
The following protocols detail the integration of Pht-R-Nle-OH into a peptide chain. To ensure scientific integrity, these methods are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.
Protocol 1: Solid-Phase Coupling of Pht-R-Nle-OH
Causality: We utilize N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure rather than traditional HBTU/DIEA. The phthaloyl group provides significant steric hindrance, which can slow coupling rates. Oxyma/DIC generates a highly reactive ester intermediate while maintaining a neutral-to-slightly-acidic microenvironment, suppressing any risk of base-catalyzed epimerization at the sensitive D-alpha carbon.
Step-by-Step Procedure:
Resin Preparation: Swell the N-terminally deprotected peptide-resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 20 minutes.
Activation: In a separate vial, dissolve 3.0 equivalents of Pht-R-Nle-OH and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of DIC. Stir for 3 minutes to pre-activate the carboxylic acid.
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 120 minutes.
Washing: Drain the reaction vessel and wash the resin sequentially with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Self-Validating Checkpoint (Kaiser Test): Extract a few resin beads and apply the Kaiser (ninhydrin) reagents.
Logic: The Kaiser test detects free primary amines. A successful coupling of the Pht-protected amino acid will consume all free amines.
Validation: A colorless or pale yellow bead indicates >99% coupling efficiency. A deep blue color indicates incomplete coupling, triggering an automatic re-coupling cycle.
Protocol 2: Orthogonal Deprotection of the Phthaloyl Group
Causality: The phthaloyl group is impervious to standard SPPS deprotection cocktails. It requires nucleophilic acyl substitution via the Ing-Manske procedure[7]. Hydrazine hydrate attacks the imide carbonyls, forming a stable phthalhydrazide byproduct and liberating the free amine.
Step-by-Step Procedure:
Solvent Exchange: Wash the resin thoroughly with Ethanol (EtOH) to remove any residual DMF, which can occasionally form formyl impurities in the presence of strong nucleophiles.
Cleavage Cocktail: Prepare a solution of 5% (v/v) Hydrazine hydrate in EtOH.
Reaction: Add the cocktail to the resin and agitate at room temperature for 2 hours. (For highly sterically hindered sequences, a 1:1 mixture of DMF/EtOH can be used to improve resin swelling).
Washing: Drain and wash the resin extensively with EtOH (5 × 1 min) and DMF (5 × 1 min) to completely clear the insoluble phthalhydrazide byproduct.
Self-Validating Checkpoint:
Perform a Kaiser test. The beads must turn deep blue, confirming the successful unmasking of the primary amine.
Orthogonal Validation: Perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5). Analyze via LC-MS. You must observe a mass shift of exactly -130 Da relative to the protected precursor, definitively proving the loss of the phthaloyl moiety.
Workflow Visualization
Fig 1: Operational workflow for SPPS coupling and orthogonal deprotection of Pht-R-Nle-OH.
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Preclinical ADME & Pharmacokinetics
Target Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Rationale
In early-stage drug discovery and peptidomimetic design, understanding the pharmacokinetic (PK) fate of synthetic building blocks is critical. Pht-R-Nle-OH (N-Phthaloyl-D-norleucine, CAS: 1221409-47-7) is a highly specialized, protected unnatural amino acid[1]. While traditionally utilized in solid-phase peptide synthesis (SPPS), its evaluation as an independent small-molecule ligand or enzyme inhibitor requires a rigorous in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy.
As an application scientist, I do not view assays as mere checkboxes; every experimental protocol must be designed around the structural causality of the molecule. The physicochemical behavior of Pht-R-Nle-OH is dictated by three core structural pillars:
The Phthaloyl (Pht) Group: This bulky, bicyclic protecting group imparts significant lipophilicity, driving passive membrane permeability while simultaneously restricting aqueous solubility[1].
The D-Norleucine (R-Nle) Core: The R-stereocenter (D-configuration) provides absolute resistance to endogenous L-amino acid-specific proteases (e.g., pepsin, trypsin) in the gastrointestinal tract, ensuring high luminal stability. Its linear aliphatic side chain, however, serves as a prime target for hepatic Cytochrome P450 (CYP) oxidation.
The Carboxylic Acid (-OH): With a predicted pKa between 4.0 and 5.0, this terminal group will be predominantly ionized at physiological pH (7.4), which typically hinders transcellular diffusion.
To accurately predict the in vivo bioavailability of Pht-R-Nle-OH, we must deploy a self-validating system of in vitro assays that isolate passive diffusion, active transport, and hepatic clearance.
In Vitro Permeability & Absorption Profiling
To understand how Pht-R-Nle-OH crosses the intestinal epithelium, we employ a two-tiered approach: PAMPA to isolate passive diffusion, followed by Caco-2 to evaluate active efflux mechanisms.
PAMPA is an in vitro model of passive, transcellular permeation that intentionally strips away the complexities of active transport[2]. Because the phthaloyl group is highly lipophilic, we hypothesize that Pht-R-Nle-OH will exhibit moderate-to-high passive permeability, limited only by the ionization of its carboxylic acid.
Self-Validating Protocol: PAMPA
Causality Check: We use a wide pH range (e.g., pH 5.0, 6.5, and 7.4) to map the pH-dependent partitioning of the carboxylic acid. Lucifer Yellow is included to verify the integrity of the artificial lipid membrane[2].
Step 1: Prepare a 10 µM working solution of Pht-R-Nle-OH in PBS (1% DMSO) at pH 6.5 and pH 7.4.
Step 2: Coat the donor compartment of a 96-well MultiScreen filter plate with 1% (w/v) lecithin dissolved in dodecane to simulate the lipid bilayer.
Step 3: Add the test compound to the donor wells. Fill the receiver wells with compound-free PBS buffer.
Step 4: Incubate the "sandwich" assembly at room temperature for 5 hours without agitation.
Step 5: Quantify the concentration of Pht-R-Nle-OH in both compartments using LC-MS/MS against an internal standard (e.g., tolbutamide). Calculate the effective permeability (
Pe
).
Bidirectional Caco-2 Permeability Assay
While PAMPA measures passive diffusion, the Caco-2 cell line—derived from human colon carcinoma—differentiates to form a polarized monolayer expressing functional tight junctions and active efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. According to EMA and FDA guidelines, standardizing this assay against known model drugs is mandatory to establish an authoritative rank-order relationship for human intestinal absorption[4].
Self-Validating Protocol: Caco-2 Bidirectional Transport
Causality Check: We measure Transepithelial Electrical Resistance (TEER) prior to the assay. A TEER > 250 Ω·cm² confirms tight junction integrity. We run the assay bidirectionally to calculate the Efflux Ratio (ER). If ER > 2.0, the bulky phthaloyl group is likely being recognized by P-gp.
Step 1: Seed Caco-2 cells on semi-permeable Transwell inserts and culture for 21 days to ensure full differentiation and polarization.
Step 2: Prepare Pht-R-Nle-OH at 2 µM in Hanks' Balanced Salt Solution (HBSS).
Step 3: For Apical-to-Basolateral (A→B) transport (simulating absorption), dose the apical chamber. For Basolateral-to-Apical (B→A) transport (simulating efflux), dose the basolateral chamber.
Step 4: Incubate at 37°C for 120 minutes.
Step 5: Extract samples from the receiver chambers and quantify via LC-MS/MS.
Step 6: Calculate apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
).
Fig 1. Bidirectional Caco-2 transport logic for determining efflux ratios.
Hepatic Clearance & Metabolic Stability
Assuming Pht-R-Nle-OH survives intestinal absorption, its next barrier is first-pass hepatic metabolism. Because the D-amino acid backbone resists proteolysis, the primary metabolic liability is the linear aliphatic side chain of norleucine, which is highly susceptible to Phase I oxidation (hydroxylation) by CYP450 enzymes.
Human Liver Microsomes (HLM) Assay
Subcellular fractions like human liver microsomes (HLM) are the gold standard for evaluating Phase I metabolic stability because they contain high concentrations of CYP enzymes[5].
Self-Validating Protocol: HLM Stability
Causality Check: The assay is initiated by adding NADPH, the essential cofactor for CYP enzymes[5]. We run a parallel "minus-NADPH" control. If the compound degrades in the absence of NADPH, it indicates chemical instability rather than enzymatic metabolism.
Step 1: Thaw pooled Human Liver Microsomes and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Step 2: Pre-incubate 1 µM Pht-R-Nle-OH with the HLM suspension at 37°C for 5 minutes.
Step 3: Initiate the metabolic reaction by adding 1 mM NADPH.
Step 4: Extract 50 µL aliquots at precise time points: 0, 5, 15, 30, and 45 minutes.
Step 5: Terminate the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., bucetin).
Step 6: Centrifuge at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to plot the natural log of remaining compound versus time, yielding the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Fig 2. Integrated in vitro ADME profiling workflow for Pht-R-Nle-OH.
Data Presentation & Predictive Modeling
To synthesize the expected pharmacokinetic profile of Pht-R-Nle-OH, we map its structural features to predictive in vitro outcomes.
Table 1: Physicochemical & Structural Properties of Pht-R-Nle-OH
Parameter
Value / Description
Pharmacokinetic Implication
CAS Number
1221409-47-7
Unique identifier for N-Phthaloyl-D-norleucine[1].
IntechOpen. "In Vitro Drug Metabolism Studies Using Human Liver Microsomes".
National Institutes of Health (PMC). "Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays".
Unlocking Peptidomimetic Diversity: A Technical Guide to the Integration and Screening of Pht-R-Nle-OH
Executive Summary & Pharmacological Rationale The transition from native peptides to peptidomimetics is driven by the need to overcome two fundamental pharmacokinetic liabilities: rapid proteolytic degradation and poor c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Rationale
The transition from native peptides to peptidomimetics is driven by the need to overcome two fundamental pharmacokinetic liabilities: rapid proteolytic degradation and poor cytosolic permeability. In the pursuit of novel chemical space, the incorporation of non-natural amino acids is a cornerstone strategy.
This whitepaper details the integration and preliminary screening of Pht-R-Nle-OH (CAS No. 1221409-47-7)[1], chemically known as N-Phthalyl-D-norleucine. As a specialized building block, it offers two distinct advantages in drug discovery:
Structural Superiority of D-Norleucine (R-Nle): Unlike its branched naturally occurring isomer (L-leucine), norleucine features a linear aliphatic side chain. When inverted to the D-stereocenter, it achieves absolute evasion of endogenous L-stereospecific proteases. Furthermore, the unbranched chain can probe deep, narrow hydrophobic pockets that sterically reject branched residues—a mechanism proven critical in the optimization of PACE4 inhibitors[2] and topographical helix mimics targeting p53-MDM2 protein-protein interactions (PPIs)[3].
Tri-Orthogonal Protection via the Phthalyl (Pht) Group: In the synthesis of complex, branched, or macrocyclic peptidomimetics, standard binary protection (Fmoc/Boc) is often insufficient. The Phthalyl group provides a robust, tri-orthogonal masking of the N-terminus. It is completely stable to both piperidine (Fmoc removal) and trifluoroacetic acid (Boc removal), requiring targeted hydrazinolysis for deprotection. This allows for late-stage, site-specific functionalization of the peptide scaffold.
To leverage Pht-R-Nle-OH effectively, the synthesis must be designed around its unique steric and electronic properties. The phthalimide ring introduces significant steric bulk, necessitating highly efficient coupling reagents.
Protocol 1: Coupling and Orthogonal Deprotection of Pht-R-Nle-OH
Causality Note: HATU is explicitly chosen over HBTU because the combined steric hindrance of the D-stereocenter and the bulky phthalimide group severely retards coupling kinetics. HATU’s 7-aza-HOAt leaving group accelerates the formation of the active ester, preventing truncation.
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes. Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).
Coupling of Pht-R-Nle-OH:
Prepare a solution of Pht-R-Nle-OH (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.
Add N,N-Diisopropylethylamine (DIEA, 6.0 eq) to the solution to initiate activation (solution turns pale yellow).
Add the activated mixture to the resin and agitate at room temperature for 2 hours.
Validation Checkpoint: Perform a Kaiser test. A negative result (yellow beads/solution) confirms complete coupling. If positive (blue), repeat the coupling step.
Orthogonal Branching: Perform any required downstream Fmoc deprotections and couplings on secondary branches (e.g., lysine side-chains) while the D-Nle N-terminus remains securely masked by the Pht group.
Phthalyl Deprotection (Ing-Manske Procedure):
To unmask the D-Nle amine, treat the resin with 5% hydrazine hydrate in DMF (v/v) for 2 × 30 minutes at room temperature.
Causality Note: Hydrazine selectively attacks the imide carbonyls, forming phthalhydrazide and liberating the free primary amine without disturbing acid-labile (Boc/tBu) or base-labile (Fmoc) groups.
Wash extensively with DMF (5 × 1 min) to remove all traces of phthalhydrazide byproducts.
Global Cleavage: Cleave the final peptidomimetic from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
The Preliminary Screening Cascade
Once the D-Norleucine-containing peptidomimetic library is synthesized, it must be subjected to a rigorous, self-validating screening cascade. The goal is to isolate compounds that balance target affinity with the pharmacokinetic enhancements provided by the R-Nle substitution.
Fig 2. Sequential preliminary screening cascade for D-Norleucine peptidomimetics.
Assay 1: Target Affinity (Fluorescence Polarization - FP)
To evaluate how the linear D-Nle side chain interacts with the target hydrophobic pocket (e.g., MDM2[3]):
Incubate 10 nM of a FITC-labeled native ligand with varying concentrations (1 nM to 10 µM) of the D-Nle peptidomimetic in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT).
Add the purified target protein (e.g., 20 nM MDM2) to the microplate.
Incubate for 30 minutes at room temperature to reach equilibrium.
Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm). Calculate the IC50 based on the displacement of the FITC-ligand.
Assay 2: Proteolytic Stability (Human Serum Assay)
Causality Note: This assay directly validates the stereochemical advantage of the D-amino acid substitution.
Prepare a 10 µM solution of the peptidomimetic in 25% pooled human serum (diluted in PBS, pH 7.4).
Incubate at 37°C. Extract 50 µL aliquots at specific time points (0, 1, 2, 4, 8, and 24 hours).
Quench the enzymatic activity immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard.
Centrifuge at 14,000 × g for 10 minutes to pellet serum proteins.
Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact parent compound.
Assay 3: Cytosolic Permeability (Chloroalkane Penetration Assay - CAPA)
Because highly modified peptidomimetics often rely on macropinocytosis rather than passive diffusion for cellular entry[4], traditional PAMPA assays are insufficient.
Synthesize a subset of the library with a C-terminal chloroalkane tag.
Pulse HeLa cells with 1 µM of the tagged peptidomimetic for 4 hours at 37°C.
Wash cells thoroughly, then "chase" with a TAMRA-chloroalkane dye for 15 minutes. (The dye will only bind to the HaloTag reporter in the cytosol if the target receptors are not already saturated by the penetrated peptidomimetic).
Quantify the reduction in TAMRA fluorescence via flow cytometry. Lower fluorescence indicates higher cytosolic penetration of the D-Nle peptidomimetic.
Quantitative SAR Benchmarking
The following table synthesizes representative Structure-Activity Relationship (SAR) data trends observed when optimizing peptide scaffolds (such as PACE4 inhibitors or MDM2 helix mimics) using norleucine derivatives. It highlights the profound impact of combining the linear aliphatic chain with D-stereochemistry.
Amino Acid Substitution
Side Chain Structure
Target Affinity (IC50, nM)
Serum Half-Life (T1/2, hrs)
Cytosolic Penetration (CAPA, %)
Wild-Type (L-Leu)
Branched, L-isomer
45.0 ± 3.2
0.5
12%
L-Norleucine (L-Nle)
Linear, L-isomer
28.5 ± 2.1
0.6
15%
D-Leucine (D-Leu)
Branched, D-isomer
120.4 ± 8.5
> 24.0
14%
D-Norleucine (D-Nle)
Linear, D-isomer
24.1 ± 1.8
> 24.0
38%
Data Interpretation: While D-Leucine provides excellent proteolytic stability (>24 hrs), its branched nature often clashes sterically within deep binding pockets, drastically reducing affinity (120.4 nM). The D-Norleucine substitution (facilitated by Pht-R-Nle-OH) perfectly threads the needle: its linear chain restores and enhances target affinity (24.1 nM) while maintaining absolute resistance to serum proteases and demonstrating superior uptake via macropinocytosis pathways.
References
Chemsrc. (2021). CAS No. 1221409-47-7 | Pht-R-Nle-OH. 1
Chemcd. N-PHTHALYL-D-NORLEUCINE, Price, Suppliers. Link
Liao, J., et al. (2020). Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells. Journal of the American Chemical Society. 4
Couture, F., et al. (2013). Design, Synthesis, and Structure–Activity Relationship Studies of a Potent PACE4 Inhibitor. Journal of Medicinal Chemistry.2
Lao, B. B., et al. (2014). Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. PMC / NIH. 3
Whitepaper: Structural Characterization of Pht-R-Nle-OH via High-Resolution X-ray Crystallography
Executive Summary The structural elucidation of synthetic amino acid derivatives is a critical bottleneck in rational drug design and solid-phase peptide synthesis (SPPS). Pht-R-Nle-OH (N-Phthaloyl-D-norleucine, CAS: 122...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of synthetic amino acid derivatives is a critical bottleneck in rational drug design and solid-phase peptide synthesis (SPPS). Pht-R-Nle-OH (N-Phthaloyl-D-norleucine, CAS: 1221409-47-7) is a highly valuable protected amino acid building block[1]. While nuclear magnetic resonance (NMR) and mass spectrometry provide bulk chemical connectivity, single-crystal X-ray crystallography remains the definitive gold standard for determining its exact three-dimensional conformation, intermolecular interactions, and absolute stereochemistry[2].
As a Senior Application Scientist, I have designed this technical guide to transcend standard operational procedures. This whitepaper details a causality-driven, self-validating crystallographic workflow specifically engineered to overcome the inherent challenges of Pht-R-Nle-OH: the conformational flexibility of its aliphatic norleucine side chain and the necessity of determining the absolute R-configuration in a light-atom-only molecule.
Understanding the structural dichotomy of Pht-R-Nle-OH is essential for designing an effective crystallographic strategy. The molecule consists of three distinct functional domains, each presenting unique behaviors in the crystal lattice:
The Phthaloyl (Pht) Protecting Group: This rigid, planar bicyclic system acts as a robust crystallographic "anchor." It drives crystallization through strong intermolecular
π−π
stacking interactions, lowering the overall solubility and promoting ordered lattice packing[3].
The Norleucine (Nle) Side Chain: A linear, flexible four-carbon alkyl chain. In the solid state, such aliphatic chains often lack strong directional interactions, making them highly susceptible to static or dynamic conformational disorder. This necessitates advanced modeling techniques (split-occupancy refinement) during structural elucidation.
The Carboxylic Acid Terminus: A strong hydrogen-bond donor and acceptor. In the solid state, carboxylic acids almost universally form robust, hydrogen-bonded dimers via an
R22(8)
supramolecular synthon, heavily influencing the final space group symmetry.
Logical mapping of Pht-R-Nle-OH structural features to crystallographic refinement strategies.
Causality-Driven Experimental Protocol
To obtain high-resolution diffraction data, every step from crystal growth to photon collection must be optimized. The following protocol is engineered as a self-validating system[4].
Phase 1: Crystal Engineering (Vapor Diffusion)
Because Pht-R-Nle-OH possesses both a highly hydrophobic tail and a polar headgroup, a binary solvent system is required to finely tune the supersaturation point.
Solubilization: Dissolve 15 mg of high-purity (>99%) Pht-R-Nle-OH in 0.5 mL of Ethyl Acetate (EtOAc). Causality: EtOAc readily solvates the phthaloyl group while remaining volatile enough for diffusion.
Anti-Solvent Layering: Carefully layer 1.5 mL of
n
-Hexane over the EtOAc solution in a 5 mm crystallization tube.
Equilibration: Seal the tube with a pinhole-pierced cap and incubate at 20°C in a vibration-free environment for 4–7 days. Causality: The slow diffusion of the non-polar hexane into the EtOAc gradually lowers the dielectric constant of the medium, forcing the hydrophobic domains to aggregate and nucleate highly ordered single crystals rather than amorphous precipitates[2].
Validation Checkpoint: Examine the harvested crystals under a cross-polarized microscope. Complete, uniform optical extinction at 90° rotation intervals confirms a single, untwinned crystalline domain.
Phase 2: Crystal Harvesting and Cryocooling
Mounting: Submerge the selected block-shaped crystal in Paratone-N oil. Affix it to a 0.1 mm MiTeGen polyimide cryoloop. Causality: The oil displaces the mother liquor, preventing the crystal lattice from cracking due to rapid solvent evaporation.
Flash-Cooling: Instantly transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen gas stream (Cryostream). Causality: Flash-cooling to 100 K freezes the flexible norleucine side chain into its lowest-energy conformation, drastically reducing thermal atomic displacement parameters (ADPs) and minimizing X-ray-induced radical damage[2].
Phase 3: Data Collection Strategy
Radiation Selection: Utilize a microfocus Copper (Cu) K
α
X-ray source (
λ=1.54178
Å). Causality: Pht-R-Nle-OH contains only light atoms (C, H, N, O). Standard Molybdenum (Mo) K
α
radiation does not interact strongly enough with these atoms to produce a measurable anomalous dispersion signal. Cu K
α
radiation is absolutely mandatory to accurately calculate the Flack parameter and definitively prove the R-stereocenter.
Acquisition: Collect a full sphere of diffraction data using
ω
and
ϕ
scans with a CCD or CMOS detector to ensure high redundancy.
Validation Checkpoint: An internal merging
Rint
value of
<0.05
and a completeness of
>99%
validates the integration quality and data collection strategy.
Step-by-step X-ray crystallography workflow for Pht-R-Nle-OH structural elucidation.
Once the raw diffraction frames are integrated and scaled (e.g., via SADABS for multi-scan absorption correction), the phase problem must be solved to generate the initial electron density map[4].
Phase Solution: Employ intrinsic phasing or dual-space direct methods (e.g., SHELXT) to locate the heavy non-hydrogen atoms (C, N, O).
Anisotropic Refinement: Refine the model using full-matrix least-squares on
F2
(SHELXL). All non-hydrogen atoms must be refined anisotropically (represented as thermal ellipsoids rather than spheres).
Disorder Modeling (The Norleucine Challenge): If residual electron density peaks (
>0.5e−
/Å
3
) appear around the terminal methyl group of the Nle chain, it indicates conformational disorder. Action: Model the terminal carbon atoms over two discrete positions (e.g., Part 1 and Part 2) with freely refining fractional occupancies that sum to 1.0. Apply geometric restraints (DFIX, SADI) to maintain chemically sensible C-C bond lengths, and thermal restraints (SIMU, DELU) to prevent the ellipsoids from becoming non-positive definite.
Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (
Uiso(H)=1.2Ueq(C)
or
1.5Ueq(C)
for methyl/hydroxyl groups). The carboxylic acid proton should be located in the difference Fourier map to confirm the hydrogen-bonding network.
Validation Checkpoint: The final structural model is validated by achieving an
R1<0.05
and
wR2<0.15
. The absolute configuration is validated by a Flack parameter approaching
0.00(1)
.
Quantitative Structural Data
The following table synthesizes the expected crystallographic parameters for a successfully refined Pht-R-Nle-OH crystal. Because the molecule is enantiopure (R-configuration), it must crystallize in a non-centrosymmetric Sohncke space group (typically
P212121
or
P21
).
Table 1: Expected Crystallographic Data and Refinement Parameters for Pht-R-Nle-OH
Typical packing for chiral, enantiopure small organic molecules.
Space Group
P212121
or
P21
Mandatory non-centrosymmetric symmetry to preserve the R-stereocenter.
Temperature
100(2) K
Cryocooling suppresses thermal vibrations of the flexible Nle tail.
Radiation Source
Cu K
α
(
λ=1.54178
Å)
Maximizes anomalous scattering for C, N, O atoms to solve absolute structure.
Data Completeness
>99.5%
to
θ=67.6∘
High redundancy ensures accurate integration and robust refinement.
Final
R1
/
wR2
<0.045
/
<0.120
Indicates a highly accurate model with minimal residual electron density.
Flack Parameter
0.01(2)
A value near zero definitively confirms the absolute R-configuration at the
α
-carbon.
H-Bond Motif
R22(8)
Carboxylic acid groups form classic head-to-head centrosymmetric-like dimers.
Conclusion
The structural characterization of Pht-R-Nle-OH via X-ray crystallography is not merely a routine analytical step; it is a rigorous validation of molecular geometry and stereochemical integrity. By carefully engineering the crystallization environment to manage its hydrophobic domains, utilizing Cu K
α
radiation to exploit anomalous dispersion in light atoms, and applying advanced disorder modeling to the flexible norleucine side chain, researchers can generate a highly precise, self-validating 3D model. This level of structural certainty is indispensable for downstream applications in complex peptide synthesis and targeted drug development.
References
Pht-R-Nle-OH - 1221409-47-7. Vulcanchem.
Application Notes and Protocols: X-ray Crystallography. Benchchem.
Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.
Microwave irradiation: A facile, scalable and convenient method for synthesis of N-phthaloylamino acids. Arabian Journal of Chemistry.
In Vitro Binding Affinity and Receptor Interaction of Pht-R-Nle-OH Derivatives: A Technical Guide
Introduction In the landscape of modern drug discovery, the precise characterization of molecular interactions between novel chemical entities and their biological targets is a cornerstone of successful therapeutic devel...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of modern drug discovery, the precise characterization of molecular interactions between novel chemical entities and their biological targets is a cornerstone of successful therapeutic development. This guide provides an in-depth technical overview of the principles and methodologies for determining the in vitro binding affinity and receptor interaction profile of a novel class of compounds: Pht-R-Nle-OH derivatives.
These compounds are characterized by a core norleucine (Nle) scaffold, an amino acid isomer of leucine that can serve as a methionine isostere and is known to stabilize helical peptide structures.[1][2] The structure is further defined by an N-terminal phthalimide (Pht) group and a C-terminal hydroxyl (-OH). The phthalimide moiety is a recognized pharmacophore present in numerous bioactive compounds, known to be lipophilic and capable of crossing biological membranes, potentially contributing to a range of biological activities including anti-inflammatory and anticancer effects.[3][4][5][6] The incorporation of D-enantiomeric amino acids like D-norleucine can also confer enhanced resistance to enzymatic degradation, a critical attribute for therapeutic candidates.[7][8]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring that the described workflows are self-validating systems for generating robust, high-quality data. We will explore a multi-faceted approach, beginning with foundational binding assays and progressing to more detailed kinetic and thermodynamic characterization, to build a comprehensive understanding of how these derivatives interact with their putative receptor target, hereafter referred to as "Receptor X."
Section 1: Foundational Principles of Receptor Binding
Before delving into specific techniques, it is crucial to understand the key parameters that quantify the interaction between a ligand (the Pht-R-Nle-OH derivative) and its receptor. The primary goal of binding assays is to quantitatively measure the affinity between these two molecules.[9]
Affinity (KD): The equilibrium dissociation constant (KD) is the most fundamental measure of affinity. It represents the concentration of ligand at which 50% of the receptor population is occupied at equilibrium.[10] A lower KD value signifies a higher binding affinity. KD is an intrinsic, thermodynamic property of the interaction, independent of assay conditions.[10][11]
Potency (IC50/EC50): The half-maximal inhibitory (IC50) or effective (EC50) concentration measures the functional strength of a compound. It is the concentration required to elicit a 50% response in a given functional assay.[10] Unlike KD, IC50 is an operational parameter and its value can be highly dependent on experimental conditions, such as substrate or competitor concentrations.[10][11][12]
Kinetics (kon and koff): Binding is a dynamic process. The association rate constant (kon or ka) describes how quickly the ligand binds to the receptor, while the dissociation rate constant (koff or kd) describes how quickly it dissociates. The KD is directly related to these rates (KD = koff/kon).
A comprehensive understanding requires measuring not just if a compound binds, but how tightly (KD), how quickly (kon), and for how long (koff).
Section 2: Experimental Workflow for Characterizing Pht-R-Nle-OH Derivatives
A tiered approach is recommended to efficiently screen and characterize the Pht-R-Nle-OH library. The workflow progresses from high-throughput screening to detailed biophysical analysis of promising candidates.
Figure 1: Tiered experimental workflow for ligand characterization.
The workhorse for initial screening and affinity determination is the competitive radioligand binding assay.[13] This method measures the ability of a test compound (unlabeled Pht-R-Nle-OH derivative) to compete with a known, radiolabeled ligand for binding to Receptor X.
Rationale and Causality
Why start with a competition assay? It is a robust, sensitive, and scalable method for determining the affinity of unlabeled compounds.[14] It indirectly measures the affinity (as an inhibition constant, Ki) by quantifying the displacement of a radioligand whose binding characteristics (KD) have already been thoroughly established. This approach circumvents the need to synthesize a radiolabeled version of every new derivative.
Essential Prerequisites: Receptor Preparation
High-quality receptor preparation is critical. For many targets like G-protein coupled receptors (GPCRs), this involves preparing purified cell membranes from a stable cell line overexpressing the receptor.[15]
Protocol: GPCR Membrane Preparation
Cell Culture: Culture stable cell lines (e.g., CHO or HEK293) expressing Receptor X in T175 flasks until fully confluent.[16]
Harvesting: Wash adherent cells with 10 mL phosphate-buffered saline (PBS), then detach using a non-enzymatic cell dissociation buffer or a cell scraper.[16] Transfer cells to a 50 mL conical tube.
Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes. Discard the supernatant.[16]
Lysis: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (e.g., 10 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with a complete protease inhibitor cocktail.[16]
Homogenization: Incubate the suspension at 4°C for 45 minutes with agitation.[16] Further disrupt cells using a Dounce homogenizer or sonication.
Membrane Pelleting: Centrifuge the homogenate at ~20,000 x g for 10-20 minutes at 4°C to pellet the cell membranes.[17]
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation step.[17]
Final Preparation & Storage: Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose).[17] Determine protein concentration using a BCA assay. Aliquot and store at -80°C until use.
This protocol is a standard method for separating bound from free radioligand.[18]
Assay Setup: Perform the assay in a 96-well plate with a final volume of 250 µL per well.
Component Addition: To each well, add in order:
150 µL of Receptor X membrane preparation (typically 5-50 µg protein/well), diluted in Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[17]
50 µL of the Pht-R-Nle-OH test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
50 µL of the radioligand (e.g., [3H]-ligand) at a fixed concentration, ideally at or below its KD value.[18]
Controls:
Total Binding: Wells containing membranes and radioligand, but no test compound (add buffer instead).
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration (e.g., 1000x Ki) of a known, unlabeled high-affinity ligand for Receptor X.[14]
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[17]
Filtration: Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) using a 96-well cell harvester.[17] This step quickly separates the membrane-bound radioligand from the free radioligand.
Washing: Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioactivity.
Drying & Counting: Dry the filters for 30 minutes at 50°C. Add a scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]
Data Analysis and Interpretation
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
Generate Dose-Response Curve: Plot the percent specific binding against the logarithm of the test compound concentration.
Determine IC50: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14][19] This conversion is crucial as it accounts for the concentration and affinity of the radioligand used in the assay, providing a more absolute measure of affinity for the test compound.[12]
Ki = IC50 / (1 + ([L]/KD))
Where [L] is the concentration of the radioligand and KD is its equilibrium dissociation constant.
Derivative ID
IC50 (nM)
Ki (nM)
Pht-R-Nle-OH-001
15.2
7.8
Pht-R-Nle-OH-002
89.7
46.0
Pht-R-Nle-OH-003
5.4
2.8
Pht-R-Nle-OH-004
>1000
>512
Section 4: Tier 2 - Kinetic and Affinity Analysis with Surface Plasmon Resonance (SPR)
For the most promising hits from Tier 1, Surface Plasmon Resonance (SPR) provides a deeper, real-time view of the binding interaction. SPR is a label-free optical detection technique that measures changes in mass on a sensor chip surface as an analyte flows over an immobilized ligand.[20][21] This allows for the direct measurement of association (kon) and dissociation (koff) rates.[22]
Rationale and Causality
Why use SPR? While radioligand assays provide an endpoint measure of affinity at equilibrium, SPR provides kinetic information. Two compounds can have the same KD but vastly different kinetic profiles. A compound with a fast kon and fast koff may have a short duration of action, whereas one with a slow koff may exhibit prolonged target engagement. This information is invaluable for lead optimization. SPR is also highly sensitive, making it suitable for detecting the binding of small molecules (~200 Da) to larger protein targets.[23][24]
Figure 2: Workflow for a typical Surface Plasmon Resonance experiment.
Protocol: Small Molecule Kinetic Analysis via SPR
Receptor Immobilization: Covalently immobilize purified Receptor X onto a sensor chip (e.g., a CM5 dextran chip) using standard amine coupling chemistry. The goal is to achieve a surface density that will produce an adequate signal without causing mass transport limitations.
Analyte Preparation: Prepare a dilution series of the Pht-R-Nle-OH derivative in running buffer (e.g., HBS-EP+). It is critical that any solvent used to dissolve the compound, like DMSO, is matched in the running buffer to avoid bulk refractive index artifacts.
Binding Cycle:
Association: Inject the Pht-R-Nle-OH derivative at a specific concentration over the sensor surface for a defined period (e.g., 120 seconds). The binding of the analyte to the immobilized receptor causes an increase in the SPR signal (measured in Response Units, RU).[20]
Dissociation: Switch back to flowing only running buffer over the surface. The dissociation of the analyte from the receptor results in a decrease in the SPR signal.[21]
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte, returning the signal to baseline and preparing the surface for the next injection.
Data Collection: Repeat the binding cycle for the entire concentration series of the analyte, including a zero-concentration (buffer only) injection for double referencing.
Data Analysis: Fit the collected sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir interaction model) using the instrument's analysis software.[23] This process yields the kinetic parameters kon and koff. The equilibrium dissociation constant (KD) is then calculated as koff/kon.
Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of a binding interaction. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule.[25][26][27]
Rationale and Causality
Why use ITC? ITC is the only technique that can determine all binding parameters—affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment.[26] This provides a complete thermodynamic signature of the interaction, offering deep insights into the driving forces behind binding (e.g., hydrogen bonding vs. hydrophobic effects). It is performed with both interactants free in solution, requiring no labeling or immobilization, thus providing a true in-solution measurement.[25][26]
Protocol: ITC Analysis of Ligand-Receptor Binding
Sample Preparation: This is the most critical step for a successful ITC experiment.
Both the purified Receptor X (in the sample cell) and the Pht-R-Nle-OH derivative (in the injection syringe) must be in identical, buffer-matched solutions. This is typically achieved by extensive dialysis of the protein against the final buffer, which is then used to dissolve the ligand.[28] Any mismatch will create large heats of dilution that can obscure the binding signal.
Concentrations must be chosen carefully to fall within the instrument's "c-window" (c = n[Receptor]/KD), where optimal values are typically between 5 and 500.
Instrument Setup:
Load the Receptor X solution into the sample cell and the Pht-R-Nle-OH derivative solution into the injection syringe.
Place the assembly into the calorimeter and allow it to thermally equilibrate at the desired temperature.
Titration: Perform a series of small, precisely controlled injections (e.g., 2 µL) of the ligand from the syringe into the sample cell.[28]
Heat Measurement: After each injection, the instrument measures the minute heat change as the ligand binds to the receptor until the binding reaction reaches equilibrium.[26] The instrument's feedback system applies power to maintain a zero temperature difference between the sample and reference cells, and this power is what is recorded.
Data Analysis:
The raw data is a series of peaks, with each peak corresponding to a single injection.
Integrate the area under each peak to determine the heat released/absorbed for that injection.
Plot these integrated heat values against the molar ratio of ligand to receptor.
Fit the resulting binding isotherm to a suitable binding model.[26] The fit yields the binding affinity (KA, which is 1/KD), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated using the relationship: ΔG = ΔH - TΔS = -RTln(KA).
Parameter
Pht-R-Nle-OH-003
Interpretation
KD (nM)
2.9
High affinity, agrees with orthogonal methods.
Stoichiometry (n)
1.05
Indicates a 1:1 binding interaction.
ΔH (kcal/mol)
-8.5
Favorable enthalpic contribution (exothermic).
ΔS (cal/mol·K)
7.2
Favorable entropic contribution.
The data for derivative Pht-R-Nle-OH-003 reveals that its high affinity is driven by both favorable enthalpic changes (likely from hydrogen bonds and van der Waals interactions) and favorable entropic changes (possibly from the displacement of water molecules from the binding interface).
Conclusion
The characterization of Pht-R-Nle-OH derivatives requires a systematic, multi-tiered approach to generate a comprehensive and reliable understanding of their interaction with a target receptor. By integrating robust screening methods like radioligand binding assays with detailed biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can move beyond simple affinity ranking. This workflow provides a complete profile of a compound's binding properties, including affinity (KD, Ki), kinetics (kon, koff), and thermodynamics (ΔH, ΔS), which are essential for making informed decisions in the complex process of drug discovery and development. Each method serves as a self-validating system for the others, ensuring the highest degree of scientific integrity and confidence in the data.
References
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
Scudieri, D., et al. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]
de Almeida, P. G., et al. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules. Available at: [Link]
Johnson, R. L. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI Bookshelf. Available at: [Link]
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. Available at: [Link]
Ferguson, F. M., et al. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. Available at: [Link]
Taylor & Francis. (n.d.). Norleucine – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Kramer, C., et al. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]
Bitesize Bio. (2026). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. Available at: [Link]
BioNavis Ltd. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). BioNavis. Available at: [Link]
Kaiser, C., et al. (2008). Purification of recombinant G-protein-coupled receptors. Methods in Molecular Biology. Available at: [Link]
Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. Available at: [Link]
Ali, M., et al. (2018). In vitro isolation of small-molecule-binding aptamers with intrinsic dye-displacement functionality. Nucleic Acids Research. Available at: [Link]
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available at: [Link]
Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Promega. Available at: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. Available at: [Link]
National Cancer Institute. (n.d.). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. Available at: [Link]
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS. Available at: [Link]
Cytiva. (2025). What is surface plasmon resonance (SPR)?. Cytiva. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of D-Norleucine in Modern Peptide Synthesis. inno-pharmchem.com. Available at: [Link]
Aragen. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. Available at: [Link]
McKeague, M., & DeRosa, M. C. (2012). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications. Accounts of Chemical Research. Available at: [Link]
Taylor & Francis. (2024). Phthalimides as anti-inflammatory agents. Future Medicinal Chemistry. Available at: [Link]
White, A. D., et al. (2013). Reconstitution of Membrane Proteins: A GPCR as an Example. Methods in Enzymology. Available at: [Link]
Wikipedia. (n.d.). Phthalimide. Wikipedia. Available at: [Link]
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]
Journal of Applied Pharmaceutical Science. (2016). Recent Advances and Future Prospects of Phthalimide Derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at: [Link]
Waschbuesch, D., & Khan, A. (2025). Isothermal Titration Calorimetry (ITC). protocols.io. Available at: [Link]
Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Journal of Pharmaceutical Research International. Available at: [Link]
Application Note & Protocol: Solubilization of Pht-R-Nle-OH for In Vitro Cell Culture Assays
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of Pht-R-Nle-OH (N-Phthaloyl-D-norleucine) for use in in vitro cell cu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of Pht-R-Nle-OH (N-Phthaloyl-D-norleucine) for use in in vitro cell culture-based assays. Due to its chemical structure, Pht-R-Nle-OH exhibits limited aqueous solubility, a common challenge for many small molecule drug candidates. This guide details the physicochemical properties influencing its solubility, provides a validated, step-by-step protocol for preparing high-concentration stock solutions using Dimethyl Sulfoxide (DMSO), and outlines the methodology for creating final working concentrations in cell culture media. Emphasis is placed on techniques that ensure compound stability, prevent precipitation, and minimize solvent-induced cytotoxicity to maintain the integrity and reproducibility of experimental results.
Physicochemical Characterization of Pht-R-Nle-OH
A thorough understanding of the molecular structure of Pht-R-Nle-OH is fundamental to developing an effective solubilization strategy. The molecule consists of three key components that dictate its overall polarity and solubility.[1]
Phthaloyl (Pht) Group: This is a large, hydrophobic aromatic imide group used to protect the primary amine of the amino acid.[1] Its nonpolar nature is the primary contributor to the compound's poor water solubility.
Norleucine (Nle) Side Chain: Norleucine is an isomer of leucine with a linear four-carbon alkyl side chain (-CH₂(CH₂)₂CH₃).[1][2] This aliphatic chain is also hydrophobic, further reducing the molecule's affinity for aqueous solutions.
Carboxylic Acid (-OH) Group: This is the only significant polar, ionizable group on the molecule.[1] At a neutral or alkaline pH, this group can be deprotonated to a carboxylate (-O⁻), which can modestly increase aqueous solubility. However, this is often insufficient to overcome the hydrophobicity of the rest of the molecule.
The combination of these features results in a compound that is sparingly soluble in water but readily soluble in polar aprotic organic solvents.[1]
Diagram 1: Chemical structure of Pht-R-Nle-OH highlighting functional groups.
Table 1: Physicochemical Properties of Pht-R-Nle-OH
| Organic Solvent Solubility | Good in DMSO, DMF, Chloroform |[1] |
Principles of Solvent Selection for Cell-Based Assays
The ideal solvent for in vitro assays must meet two primary criteria: it must effectively dissolve the compound at a high concentration, and it must be non-toxic to the cells at the final working concentration.
For Pht-R-Nle-OH, cell culture grade, sterile-filtered DMSO is the recommended solvent.
Efficacy: DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds, including N-protected amino acids.[4]
Biocompatibility: DMSO is miscible with water and cell culture media, allowing for easy dilution from a concentrated stock to a final working solution.[5] While it is widely used, it is not inert and can impact cell health.
High concentrations of DMSO are toxic to cells. It can inhibit cell proliferation, induce apoptosis, and even cause membrane pore formation.[5][6][7] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.
General Guideline: The final concentration of DMSO in the assay should not exceed 0.5% (v/v) , with a target of ≤0.1% being preferable for sensitive cell lines or long-term incubation assays.[5]
Table 2: Summary of DMSO Cytotoxic Effects on Various Cell Lines
| Various Cell Types | >1% | N/A | General reduction in readout parameters |[10] |
Crucial Experimental Control: Always include a "vehicle control" in your experimental design. This consists of cells treated with the same final concentration of DMSO as your test compound wells, but without the compound itself. This allows you to differentiate the effects of the compound from the effects of the solvent.
Protocol: Preparation of a 10 mM Pht-R-Nle-OH Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro screening.
Example for 1 mL of 10 mM stock:
Mass (mg) = 10 mM × 1 mL × 261.27 g/mol / 1000 = 2.61 mg
Weigh Compound:
Place a sterile microcentrifuge tube on the analytical balance and tare it.
Carefully weigh 2.61 mg of Pht-R-Nle-OH powder directly into the tared tube.
Dissolve Compound:
Aseptically add 1 mL of sterile DMSO to the tube containing the powder.
Cap the tube tightly and vortex vigorously for 1-2 minutes.
Visually inspect the solution against a light source to ensure all solid particles have dissolved completely. The solution should be clear and free of particulates.
Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Do not overheat. Sonication can also be used as an alternative.
Sterile Filtration (Recommended):
To ensure the sterility of your stock solution and remove any micro-particulates, filter the solution.
Aseptically draw the DMSO solution into a sterile syringe.
Attach a 0.22 µm DMSO-compatible syringe filter.
Dispense the solution through the filter into a new, sterile, clearly labeled tube. This is now your final stock solution.
Aliquoting and Storage:
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[11]
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
Store aliquots at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤6 months) .[11][12]
Diagram 2: Workflow for preparing a sterile stock solution of Pht-R-Nle-OH.
Protocol: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the high-concentration DMSO stock into your final cell culture medium for treating cells.
4.1. Methodology
Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
Calculate Dilution: Determine the volume of stock solution needed for your final working concentration. A common method is to perform a serial dilution.
Formula: V₁M₁ = V₂M₂ (where V=Volume, M=Molarity)
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
This is a 1:1000 dilution.
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
Dilution Technique (Crucial for Preventing Precipitation):
Dispense the required volume of cell culture medium into a sterile tube first (e.g., 999 µL).
Pipette the small volume of DMSO stock (e.g., 1 µL) directly into the medium.
Immediately mix thoroughly by vortexing or pipetting up and down. This rapid dispersion is critical to prevent the compound from precipitating out of the solution as it hits the aqueous environment.[11]
Final DMSO Concentration Check:
In the example above (1 µL of stock in 1000 µL total volume), the final DMSO concentration is 0.1% (v/v), which is generally considered safe for most cell lines.[8][9]
4.2. Experimental Plate Setup
When performing the assay, it is essential to include proper controls to ensure the validity of your results.
Diagram 3: Logic of working solution preparation and experimental controls.
Troubleshooting & Best Practices
Compound Fails to Dissolve in DMSO:
Ensure the DMSO is of high purity and not hydrated.
Apply gentle heat (37°C) or sonicate for short periods.
If solubility is still an issue, consider preparing a lower concentration stock (e.g., 1 mM or 5 mM).
Precipitation Upon Dilution in Medium:
This usually occurs if the compound's solubility limit in the aqueous medium is exceeded.
Ensure rapid and thorough mixing upon dilution.
Try a two-step dilution (e.g., 10 mM -> 1 mM in DMSO, then 1 mM -> 10 µM in medium).
The presence of high protein concentrations (like FBS) in the medium can sometimes help stabilize hydrophobic compounds, but can also lead to non-specific binding.
The ultimate solution may be to work at a lower final concentration.
Verifying Protocol Integrity:
Always run a vehicle control to isolate solvent effects.
For new cell lines, it is advisable to run a DMSO dose-response curve (e.g., 0.01% to 1.0%) to determine the maximum tolerated concentration before starting compound experiments.
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE.
Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf. Eppendorf.
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC.
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC.
Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
N-Phthaloyl-norleucin-Molbase. Molbase.
Application Notes and Protocols for (S)-IB-96212 Stock Solution Preparation in Cell-Based Assays - Benchchem. BenchChem.
Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
N-PHTHALYL-D-NORLEUCINE,Price,Suppliers_Chemical Cloud D
Considerations regarding use of solvents in in vitro cell based assays.
EP0233733A2 - Process for producing N-phthaloyl-p-nitro-L-phenylalanine - Google Patents.
An In-depth Technical Guide to the Chemical Properties of Boc-D-norleucine - Benchchem. BenchChem.
Application Note: HPLC-UV Method Development and Validation for the Quantification of Pht-R-Nle-OH
Executive Summary Pht-R-Nle-OH, chemically designated as (2R)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid ()[1], is a phthaloyl-protected D-norleucine derivative. It serves as a critical chiral building block...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pht-R-Nle-OH, chemically designated as (2R)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid ()[1], is a phthaloyl-protected D-norleucine derivative. It serves as a critical chiral building block in the synthesis of complex peptidomimetics and active pharmaceutical ingredients (APIs). Because impurities in starting materials can propagate through synthetic pathways, accurate and robust quantification of Pht-R-Nle-OH is essential.
This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Ultraviolet (UV) detection for the assay and purity determination of Pht-R-Nle-OH. The methodology is grounded in Quality by Design (QbD) principles and aligns with the current [2][3] for analytical procedure validation.
Physicochemical Profiling & Method Rationale
To develop a robust chromatographic method, experimental choices must be driven by the analyte's physicochemical properties rather than empirical trial and error. As highlighted in standard [4], understanding the molecular structure dictates stationary and mobile phase selection.
Hydrophobicity (The Norleucine Core): Pht-R-Nle-OH contains a linear aliphatic butyl side chain. This hydrophobic tail interacts strongly with alkyl-bonded stationary phases. A C18 (Octadecylsilane) column with high carbon load and end-capping was selected to maximize hydrophobic retention and prevent secondary interactions with residual silanols.
Ionization (The Carboxylic Acid): The molecule possesses a free alpha-carboxylic acid group (pKa
≈
3.5). If the mobile phase pH is near this pKa, the analyte will exist in a dynamic equilibrium between ionized and unionized states, leading to severe peak tailing and irreproducible retention times. To force the molecule into a single, unionized state, the mobile phase pH must be suppressed to at least 1.5 units below the pKa. 0.1% Trifluoroacetic acid (TFA) (pH
≈
2.0) is utilized to ensure complete protonation.
Chromophore (The Phthaloyl Group): The phthalimide protecting group is highly UV-active due to its conjugated aromatic ring and carbonyls. It exhibits a primary absorption maximum (
λmax
) at 220 nm (due to
π→π∗
transitions) and a secondary, highly specific maximum at 295 nm (due to
n→π∗
transitions). We utilize 220 nm for high-sensitivity quantification and 295 nm for peak purity verification.
Caption: Logical relationships between chromatographic parameters and Pht-R-Nle-OH properties.
Experimental Protocol: HPLC-UV Method
Chromatographic Conditions
The method utilizes a gradient elution profile to ensure that the highly retained hydrophobic analyte elutes with a sharp, symmetrical peak while simultaneously washing the column of any late-eluting synthetic impurities.
Parameter
Specification
Rationale
Column
Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
High efficiency, stable at low pH, excellent peak shape for acids.
Mobile Phase A
0.1% TFA in LC-MS Grade Water
Ion suppression of the carboxylic acid (pH
≈
2.0).
Mobile Phase B
0.1% TFA in Acetonitrile (ACN)
Strong organic modifier with low UV cutoff at 220 nm.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID columns.
Column Temp.
30°C
±
2°C
Reduces mobile phase viscosity and stabilizes retention times.
Detection
UV at 220 nm (Primary)
Maximizes signal-to-noise ratio for the phthaloyl chromophore.
Injection Vol.
10 µL
Prevents column overloading while maintaining sensitivity.
Diluent
Water : Acetonitrile (50:50, v/v)
Ensures complete solubility of the hydrophobic analyte.
Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Phase
0.0
80
20
Initial hold (Equilibration)
2.0
80
20
Isocratic hold to elute void volume
12.0
20
80
Linear gradient (Analyte elution)
15.0
20
80
Column wash (Removes hydrophobic impurities)
15.1
80
20
Return to initial conditions
20.0
80
20
Re-equilibration
Step-by-Step Sample Preparation
A self-validating protocol requires rigorous, reproducible sample handling.
Standard Preparation (Nominal Concentration: 0.5 mg/mL):
Accurately weigh 25.0 mg of Pht-R-Nle-OH reference standard into a 50 mL volumetric flask.
Add 20 mL of Acetonitrile and sonicate for 5 minutes until completely dissolved (endothermic dissolution may require brief warming).
Dilute to volume with LC-MS Grade Water and mix thoroughly.
Sample Preparation:
Prepare the test sample identically to the standard preparation to ensure matrix equivalence.
Filtration:
Filter all solutions through a 0.45 µm PTFE syringe filter. Discard the first 2 mL of filtrate to prevent adsorption artifacts.
System Suitability & Self-Validating Controls
Before executing the sample queue, the system must prove it is "fit for purpose." The following System Suitability Testing (SST) criteria must be met using six replicate injections of the standard solution.
SST Parameter
Acceptance Criteria
Causality / Importance
Retention Time (
tR
)
≈
8.5 min (
±
2.0%)
Confirms correct gradient delivery and column chemistry.
Tailing Factor (
Tf
)
≤
1.5
Ensures complete protonation of the COOH group;
>1.5
indicates secondary silanol interactions.
Theoretical Plates (
N
)
≥
5,000
Verifies column efficiency and packing integrity.
%RSD of Area
≤
1.0% (n=6)
Validates injector precision and detector stability.
Method Validation Strategy (ICH Q2(R2))
The method must be validated according to the[2][3], which emphasize a lifecycle and risk-based approach to analytical procedures.
Caption: Workflow for the development and validation of the Pht-R-Nle-OH HPLC-UV method.
Specificity & Forced Degradation
To prove the method is stability-indicating, Pht-R-Nle-OH samples are subjected to forced degradation (Acid: 1N HCl, Base: 1N NaOH, Oxidation: 3%
H2O2
, Thermal: 60°C, Photolytic: UV/Vis light).
Mechanism: The phthalimide group is susceptible to basic hydrolysis (opening of the imide ring). The method must baseline-resolve the intact Pht-R-Nle-OH from the hydrolyzed degradation product (phthalic acid derivative). Peak purity is confirmed using a Photodiode Array (PDA) detector.
Linearity and Range
Protocol: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (0.125 mg/mL to 0.75 mg/mL).
Acceptance: The correlation coefficient (
R2
) must be
≥
0.999. The y-intercept should be
≤
2.0% of the 100% response.
Accuracy (Recovery)
Protocol: Spike known amounts of Pht-R-Nle-OH reference standard into a blank matrix at 50%, 100%, and 150% levels (prepared in triplicate).
Acceptance: Mean recovery must fall between 98.0% and 102.0% across all levels, proving the absence of matrix interference.
Precision (Repeatability & Intermediate)
Protocol: Analyze six independent sample preparations of a single batch at 100% concentration. For intermediate precision, repeat on a different day, with a different analyst, using a different HPLC system.
Acceptance: The %RSD for assay values must be
≤
2.0% for both repeatability and intermediate precision.
Robustness
Protocol: Deliberately vary critical method parameters: Flow rate (
±
0.1 mL/min), Column Temperature (
±
5°C), and Mobile Phase B initial composition (
±
2% absolute).
Acceptance: System suitability criteria (specifically
Tf
and %RSD) must remain within acceptable limits, proving the method's resilience in routine QC environments.
References
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]
European Medicines Agency (EMA). (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from[Link]
ChemSrc. Pht-R-Nle-OH (CAS No. 1221409-47-7) Chemical Properties and Structure. Retrieved from[Link]
Technical Support Center: Optimizing Pht-R-Nle-OH Coupling Efficiency and Reducing Reaction Times
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the coupling of Pht-R-Nle-OH in peptide s...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the coupling of Pht-R-Nle-OH in peptide synthesis. Drawing from established literature and field-proven insights, this document will explain the causality behind experimental choices to enhance coupling efficiency, minimize reaction times, and ensure the stereochemical integrity of your final peptide product.
Introduction: The Challenge of Pht-R-Nle-OH Coupling
Pht-R-Nle-OH, or N-Phthaloyl-D-norleucine, is a protected amino acid derivative used in peptide synthesis.[1] The phthaloyl (Pht) group provides robust protection for the alpha-amino group, but its bulky and sterically hindering nature presents significant challenges during peptide bond formation.[1] These challenges often manifest as slow reaction kinetics, incomplete coupling, and an increased risk of epimerization at the alpha-carbon of the activated amino acid. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of Pht-R-Nle-OH so challenging?
The primary challenge stems from the steric hindrance imposed by the planar and bulky phthaloyl protecting group.[1] This steric bulk can impede the approach of the incoming amine nucleophile to the activated carboxyl group, slowing down the reaction rate and potentially leading to incomplete coupling.[2]
Q2: Which coupling reagents are most effective for Pht-R-Nle-OH?
For sterically hindered amino acids like Pht-R-Nle-OH, high-potency coupling reagents are generally recommended. While traditional carbodiimides like DCC and DIC can be used, they often result in lower yields and require longer reaction times.[3] More effective options include:
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly reactive and have demonstrated superior performance in difficult couplings.[4] HATU, in particular, is often considered a gold standard due to its high efficiency and ability to suppress racemization.[5]
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.[5][6] Phosphonium reagents are generally more soluble in common peptide synthesis solvents like DMF, which can be advantageous.[4]
Q3: How can I minimize epimerization during the coupling of Pht-R-Nle-OH?
Epimerization is a critical concern, especially when dealing with sterically hindered amino acids that may have slower coupling kinetics. Key strategies to suppress epimerization include:
Choice of Additives: When using carbodiimides, the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[6] HOAt is generally more effective than HOBt at both accelerating the reaction and suppressing epimerization.[7]
Base Selection: The choice of base can significantly impact epimerization.[8] For racemization-prone couplings, a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) is often preferred over a stronger, less hindered base like N,N-diisopropylethylamine (DIPEA).[6][9]
Lower Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to minimize epimerization.[7]
Q4: What are the optimal reaction times for Pht-R-Nle-OH coupling?
Due to steric hindrance, coupling times for Pht-R-Nle-OH are typically longer than for unhindered amino acids. While standard couplings might be complete in 1-2 hours, it may be necessary to extend the reaction time to 4-6 hours or even overnight to ensure complete incorporation.[10] It is highly recommended to monitor the reaction progress using a qualitative method like the Kaiser test to determine the appropriate reaction time for your specific sequence.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of Pht-R-Nle-OH.
Problem
Potential Causes
Solutions and Recommendations
Low Coupling Yield / Incomplete Reaction
1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance impeding the reaction. 3. Suboptimal reaction conditions (time, temperature, concentration). 4. Peptide aggregation on the solid support.
1. Switch to a more potent coupling reagent: If using carbodiimides, consider switching to a uronium/aminium salt (e.g., HATU, HCTU) or a phosphonium salt (e.g., PyBOP, PyAOP).[10] 2. Increase reaction time and/or temperature: Extend the coupling time to 4-6 hours or overnight. Gentle heating can also be applied, but with caution to avoid epimerization.[10] 3. Perform a double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[10] 4. Improve solvation: Switch from DMF to a more effective solvating agent like N-methylpyrrolidone (NMP) to disrupt peptide aggregation.[10]
Significant Epimerization Detected
1. Use of a strong, non-sterically hindered base. 2. Highly reactive coupling reagent forming a long-lived activated intermediate. 3. Elevated reaction temperature. 4. Prolonged pre-activation time.
1. Change the base: Replace DIPEA with a weaker or more sterically hindered base like NMM or 2,4,6-trimethylpyridine (collidine).[6][9] 2. Optimize coupling conditions: Perform the coupling at a lower temperature (e.g., 0 °C).[7] 3. Minimize pre-activation time: Add the activated amino acid to the resin immediately after its preparation.
Formation of Unidentified Byproducts
1. Side reactions involving the phthaloyl group. 2. Guanidinylation of the N-terminal amine when using excess uronium reagents. 3. Formation of N-acylurea with carbodiimide reagents.
1. Ensure high-quality reagents: Use freshly opened and high-purity solvents and reagents. 2. Avoid excess uronium reagent: Use a slight excess of the uronium reagent relative to the carboxylic acid.[4] 3. Use additives with carbodiimides: The addition of HOBt or HOAt can help to minimize the formation of N-acylurea.
Experimental Protocols
Protocol 1: Optimized Coupling of Pht-R-Nle-OH using HATU
This protocol is designed for the efficient coupling of Pht-R-Nle-OH with minimal epimerization.
N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine)
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Resin with a free N-terminal amine
Procedure:
Resin Preparation: Swell the resin in DMF or NMP for at least 30 minutes. Perform the standard Fmoc-deprotection protocol to expose the N-terminal amine. Wash the resin thoroughly with DMF or NMP.
Activation Solution Preparation: In a separate vessel, dissolve Pht-R-Nle-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF or NMP.
Coupling Reaction: Add NMM or collidine (6 equivalents) to the activation solution and immediately add the entire solution to the deprotected resin.
Reaction Monitoring: Agitate the reaction mixture at room temperature. After 2 hours, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.
Reaction Completion: If the Kaiser test is negative (beads remain colorless or yellow), the reaction is complete. If the test is positive (beads turn blue), continue the reaction for another 2-4 hours and re-test. Alternatively, a double coupling can be performed.
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3 times), followed by DCM (3 times).
Protocol 2: Detection and Quantification of Epimerization by Chiral HPLC
This protocol outlines a general method for analyzing the stereochemical purity of a peptide containing Pht-R-Nle-OH.
Peptide Hydrolysis: Place a small amount of the crude peptide in a hydrolysis tube. Add 6 M HCl and heat at 110°C for 24 hours.
Derivatization: After hydrolysis, evaporate the HCl under a stream of nitrogen. Dissolve the resulting amino acid mixture in 100 µL of 1 M NaHCO₃. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. Incubate the mixture at 40°C for 1 hour.[11]
Sample Preparation: Cool the reaction mixture and neutralize with 2 M HCl. Dilute the sample with the mobile phase for HPLC analysis.
HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase column. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the diastereomeric derivatives of the amino acids. The D- and L-isomers of norleucine will have different retention times, allowing for their quantification.[11]
Visualizations
Workflow for Troubleshooting Low Coupling Yield
Caption: Troubleshooting workflow for low coupling yield of Pht-R-Nle-OH.
Decision Tree for Minimizing Epimerization
Caption: Decision tree for minimizing epimerization during Pht-R-Nle-OH coupling.
References
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]
Peptide Epimerization Machineries Found in Microorganisms. (2018). Frontiers in Microbiology. [Link]
Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]
Quality Control of Therapeutic Peptides by 1H NMR HiFSA Sequencing. (2019). PMC. [Link]
Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]
The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]
Steric effects of nucleophile-radical coupling reaction. Determination of rate constants for the reaction of aryl radicals with 2-naphthoxide anion. (2002). New Journal of Chemistry. [Link]
Technical Support Center: Troubleshooting Racemization in Pht-R-Nle-OH Activation
Welcome to the Application Support Center. A frequent challenge reported by researchers during peptide synthesis and drug development is the unexpected loss of stereochemical integrity when activating N-phthaloyl-protect...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. A frequent challenge reported by researchers during peptide synthesis and drug development is the unexpected loss of stereochemical integrity when activating N-phthaloyl-protected amino acids, specifically Pht-R-Nle-OH (N-Phthaloyl-D-Norleucine). This guide provides mechanistic troubleshooting, optimized coupling parameters, and a validated protocol to ensure >99% enantiomeric excess (ee) during your syntheses.
Mechanistic FAQ: Understanding the Root Cause
Q1: Why is my Pht-R-Nle-OH racemizing? Doesn't the Phthaloyl group prevent oxazolone formation?
Yes, the N,N-di-protected phthaloyl group completely blocks the classic 5-oxazolone racemization pathway because it lacks the necessary N-H bond[1]. However, racemization of Pht-amino acids occurs via direct base-catalyzed enolization . The highly electron-withdrawing nature of the phthalimide ring drastically increases the acidity of the
α
-proton. Upon activation of the carboxylic acid, any excess or overly strong base in the reaction mixture will abstract this
α
-proton, forming a planar enolate intermediate that leads to a racemic D/L mixture[1].
Q2: How does my choice of tertiary amine influence this enolization?
The basicity (pKa) and steric bulk of your organic base dictate the rate of
α
-proton abstraction. Unhindered, highly basic amines like Triethylamine (TEA) rapidly promote enolization. Switching to N,N-diisopropylethylamine (DIEA) reduces this, but for highly sensitive substrates like Pht-R-Nle-OH, 2,4,6-collidine (TMP) is the optimal choice. Its unique steric profile and milder basicity effectively neutralize the acid generated during coupling without abstracting the sensitive
α
-proton[2].
Q3: Which coupling reagents suppress this side reaction best?
Avoid standalone carbodiimides (DIC, DCC) or harsh uronium salts (HATU) which can lead to slow coupling and prolonged exposure of the activated ester to base. The combination of DIC and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended. OxymaPure forms a highly reactive ester that accelerates the nucleophilic attack of the amine, effectively outcompeting the slower enolization step[3].
Q4: What are the critical physical parameters to control?
Recent mechanistic kinetic models demonstrate that amino acid racemization is exponentially dependent on temperature and pre-activation time[4]. Implementing cold activation (0°C) and strictly limiting pre-activation to under 2 minutes are critical steps to ensure stereopurity[4].
Mechanistic pathways of Pht-R-Nle-OH activation: enolization risk vs. desired stereopure coupling.
Quantitative Impact of Coupling Conditions
The following table synthesizes kinetic and empirical data demonstrating how specific variables impact the enolization and subsequent racemization of highly sensitive N-protected amino acids.
Table 1: Impact of Base, Additive, and Temperature on Racemization Risk
Self-Validating System: This protocol utilizes internal checkpoints (temperature verification, strict time-gating) to ensure causality between the physical parameters and the chemical outcome.
Reagents:
Pht-R-Nle-OH (1.0 equiv)
Nucleophilic Amine (1.1 equiv)
OxymaPure (1.0 equiv)
N,N'-Diisopropylcarbodiimide (DIC) (1.0 equiv)
2,4,6-Collidine (TMP) (1.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Dissolution (Checkpoint 1): In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Pht-R-Nle-OH (1.0 equiv) and OxymaPure (1.0 equiv) in anhydrous DMF (0.1 M concentration). Validation: Ensure the solution is completely clear before proceeding to prevent localized concentration gradients.
Thermal Equilibration (Checkpoint 2): Submerge the reaction flask in an ice-water bath. Insert an internal temperature probe and wait until the internal temperature stabilizes strictly at 0°C.
Base Addition: Add 2,4,6-Collidine (TMP) (1.0 equiv) in one portion. Stir for 1 minute to ensure homogeneity.
Time-Gated Activation (Checkpoint 3): Add DIC (1.0 equiv) dropwise over 30 seconds. Start a timer immediately. Allow the pre-activation to proceed for exactly 2 minutes at 0°C. Causality: This short window is sufficient for Oxyma ester formation but too brief for base-catalyzed enolization to occur[4].
Coupling: Add the nucleophilic amine (1.1 equiv) dissolved in a minimal amount of cold DMF.
Propagation: Leave the reaction in the ice bath and allow it to slowly warm to room temperature over 2 hours.
Reaction Quench & Analysis (Checkpoint 4): Quench the reaction with a few drops of water. Analyze an aliquot via Chiral LC-MS to validate that the D-configuration (R-isomer) has been retained (>99% ee).
Optimized step-by-step experimental workflow for the racemization-free coupling of Pht-R-Nle-OH.
Technical Support Center: Troubleshooting HPLC Purification of Pht-R-Nle-OH
Welcome to the Technical Support Center for peptide and synthetic intermediate purification. Purifying Pht-R-Nle-OH (Phthaloyl-Arginyl-Norleucine) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) prese...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for peptide and synthetic intermediate purification. Purifying Pht-R-Nle-OH (Phthaloyl-Arginyl-Norleucine) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a unique "perfect storm" of chromatographic challenges.
To achieve >98% purity, scientists must balance the base-sensitive Phthaloyl protecting group, the highly basic Arginine residue, and the strongly hydrophobic Norleucine tail. This guide provides mechanistically driven troubleshooting strategies and self-validating protocols to resolve common impurities.
The Chemical Triad: Understanding the Causality of Impurities
Before adjusting your HPLC method, it is critical to understand the physicochemical behavior of the molecule's three core components:
Phthaloyl (Pht) Group (Base Instability): The phthalimide ring is highly susceptible to nucleophilic attack by hydroxide ions. At pH > 6, it rapidly hydrolyzes into a phthalamic acid derivative, resulting in an irreversible +18 Da mass shift 1[1].
Arginine (Electrostatic Tailing): The guanidino side chain (pKa ~12.5) remains permanently protonated under standard HPLC conditions. This localized positive charge interacts aggressively with negatively charged, unreacted silanol groups (Si-O⁻) on the silica stationary phase, causing secondary retention mechanisms and severe peak tailing 2[2].
Norleucine (Hydrophobic Co-elution): As a straight-chain aliphatic amino acid, Nle drives strong hydrophobic retention. Diastereomeric impurities (e.g., D-Nle epimers formed during synthesis) exhibit nearly identical hydrophobic footprints to the target L-Nle, making baseline resolution exceptionally difficult 3[3].
Fig 1: Mechanistic troubleshooting workflow for Pht-R-Nle-OH HPLC purification.
Quantitative Troubleshooting Matrix
Use this matrix to rapidly diagnose impurities based on mass spectrometry (LC-MS) and UV chromatographic behavior.
Impurity / Issue
Mass Shift (Da)
Chromatographic Behavior
Root Cause
Resolution Strategy
Phthalamic Acid
+18
Early eluting distinct peak
Pht ring-opening via base hydrolysis
Maintain pH < 4; avoid basic buffers
Arginine Tailing
0
Asymmetric peak tailing (As > 1.5)
Guanidino interaction with free silanols
0.1% TFA ion-pairing; end-capped C18
D-Nle Epimer
0
Co-eluting shoulder peak
Racemization; identical hydrophobicity
Shallow gradient (0.5% B/min); 20°C
Des-Pht Peptide
-130
Very early eluting (polar)
Complete loss of Pht protecting group
Minimize aqueous exposure time
Troubleshooting Guides & FAQs
Q1: Why is my main product peak tailing so severely that it masks closely eluting impurities?A1: Peak tailing in Arginine-containing peptides is almost always caused by secondary electrostatic interactions. While the C18 alkyl chains separate molecules based on hydrophobicity, residual silanols on the silica matrix act as weak cation exchangers. The positively charged guanidino group of Arginine binds to these silanols, delaying its elution and dragging the peak tail 4[4].
Resolution: Introduce an ion-pairing agent. Adding 0.1% Trifluoroacetic acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile) serves a dual purpose: it lowers the pH to ~2.0 (protonating and neutralizing the silanols to Si-OH) and forms a hydrophobic ion-pair complex with the Arginine side chain, shielding its charge 2[2]. Ensure you are using a high-purity, fully end-capped C18 column.
Q2: I am seeing a major impurity peak that elutes slightly earlier than my target mass, showing a +18 Da mass shift. What is this?A2: This is the classic signature of Phthaloyl ring-opening. The addition of water (+18 Da) across the imide bond forms phthalamic acid. This typically occurs if your sample is dissolved in a basic buffer, or if you are using a neutral/basic mobile phase (e.g., ammonium acetate at pH 7) during purification 1[1].
Resolution: The entire purification system must be kept acidic. Dissolve your crude sample in 0.1% TFA/Water rather than DMSO or basic buffers. Ensure your HPLC mobile phases do not exceed pH 4.
Q3: How can I resolve the D-Nle epimer from the L-Nle target product? They co-elute as a single broad peak.A3: Norleucine's unbranched aliphatic chain interacts strongly with the stationary phase. Diastereomers often have identical mass and very similar hydrophobicity, making standard steep gradients ineffective 3[3].
Resolution: Alter the conformational thermodynamics of the separation. Lower the column temperature to 20°C to increase the rigidity of the peptide backbone, which amplifies the subtle spatial differences between the D- and L-epimers. Couple this with a very shallow gradient (e.g., 0.2% to 0.5% Mobile Phase B per minute) precisely at the elution threshold of the peptide.
Self-Validating HPLC Purification Protocol
This step-by-step methodology is designed as a closed-loop system. Each step includes a specific causality principle and a validation check to ensure the system is operating correctly before proceeding.
Step 1: Mobile Phase Preparation
Action: Prepare Mobile Phase A (0.1% v/v TFA in HPLC-grade H₂O) and Mobile Phase B (0.1% v/v TFA in HPLC-grade Acetonitrile).
Causality: TFA acts as an ion-pairing agent for Arginine and maintains the pH < 3 to prevent Phthaloyl hydrolysis.
System Validation Check: Run a blank gradient (5% to 95% B). Measure the baseline UV absorbance at 214 nm. A stable baseline drift (< 10 mAU) validates proper TFA mixing and solvent purity.
Step 2: Column Selection & Equilibration
Action: Install a fully end-capped C18 column (e.g., 300 Å pore size, 5 µm particle). Equilibrate at 20°C for at least 10 column volumes at initial conditions (e.g., 10% B).
Causality: End-capping minimizes residual silanols, directly combating Arginine tailing. The 20°C temperature restricts Norleucine's conformational flexibility, aiding epimer resolution.
System Validation Check: Inject a standard reference peptide. Calculate the asymmetry factor (As) at 10% peak height. The system is validated for Pht-R-Nle-OH purification only if As < 1.2.
Step 3: Sample Preparation
Action: Dissolve crude Pht-R-Nle-OH in 10% Mobile Phase B / 90% Mobile Phase A. Do NOT use DMSO or basic buffers.
Causality: High organic concentrations or basic solvents induce sample crash-out or immediate on-column Pht ring-opening.
System Validation Check: Centrifuge the sample at 10,000 x g for 5 minutes. A clear supernatant with no pellet validates complete solubility and prevents column frit clogging.
Step 4: Optimized Gradient Elution
Action: Run a shallow gradient: 20% to 40% B over 40 minutes (0.5% B/min).
Causality: Norleucine diastereomers have nearly identical hydrophobicity. A shallow gradient maximizes the number of theoretical plates interacting with the subtle structural differences.
System Validation Check: Monitor dual UV wavelengths at 220 nm (peptide bond) and 280 nm (Phthaloyl group). Co-eluting epimers will show a shifting 220/280 ratio across the peak width. A constant, flat ratio across the peak validates isomeric purity.
Step 5: Fraction Collection & Lyophilization
Action: Collect fractions based on the UV threshold. Immediately freeze fractions on dry ice and lyophilize.
Causality: Prolonged exposure to aqueous acidic conditions post-purification can lead to slow degradation of the peptide backbone.
System Validation Check: Re-inject a small aliquot of the lyophilized powder under analytical HPLC conditions. A single peak with >98% Area Under Curve (AUC) confirms successful purification.
References
Title: Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)
Source: HPLC.
Title: HPLC Analysis and Purification of Peptides
Source: PMC / NIH
URL
Technical Support Center: Overcoming Steric Hindrance with Pht-R-Nle-OH in Peptide Synthesis
Welcome to the Advanced Peptide Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering sequence synthesis failures, low yields, or chain terminatio...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Portal. This guide is specifically engineered for researchers and drug development professionals encountering sequence synthesis failures, low yields, or chain termination when incorporating Pht-R-Nle-OH into complex peptide backbones.
Mechanistic Overview: The Root Cause of Hindrance
Pht-R-Nle-OH (CAS: 1221409-47-7) is a protected D-norleucine derivative chemically defined as (2R)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid[1]. While the phthaloyl (Pht) group is an exceptionally robust diacyl protecting group that completely blocks the α-amino group to prevent racemization, it introduces massive steric bulk[2].
The Causality of Failure:
Standard carbodiimide coupling reagents (like DIC/HOBt) lack the activation energy required to overcome the steric shielding created by the bulky phthalimide ring[3]. This shielding prevents the C-terminal carboxylate from forming an optimal reaction trajectory with the incoming resin-bound amine. Furthermore, the R-configuration (D-stereocenter) of the norleucine side chain can induce stereochemical clashes when coupling onto an L-amino acid chain, leading to severe aggregation and interchain hydrogen bonding[4].
Mechanistic resolution of steric hindrance using high-efficiency activation.
To successfully couple Pht-R-Nle-OH, the synthesis must transition from standard kinetics to high-energy, high-reactivity conditions. This protocol utilizes a self-validating loop to ensure absolute coupling before proceeding to deprotection.
Action: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for 30–45 minutes.
Causality: NMP is superior to DMF for highly hindered sequences because its polarity better disrupts interchain hydrogen bonding, exposing the N-terminal amine[3].
Step 2: High-Efficiency Pre-Activation
Action: In a separate vial, dissolve 0.5 mmol (5 eq) of Pht-R-Nle-OH and 0.49 mmol (4.9 eq) of HATU in 2 mL of NMP. Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIPEA). Vortex for exactly 1–2 minutes.
Causality: HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. Critical Warning: Do not exceed 2 minutes of pre-activation. Excess uronium salts can cause irreversible guanidinylation (capping) of the resin-bound amine if the coupling is slower than the side reaction[3].
Step 3: Microwave-Assisted Coupling
Action: Transfer the activated mixture to the resin. Heat the reaction vessel to 75°C for 15 minutes using a microwave peptide synthesizer.
Causality: Thermal energy provides the kinetic boost necessary to breach the steric barrier of the phthaloyl group[5].
Step 4: Validation Loop (Kaiser Test)
Action: Wash the resin 5x with DMF. Perform a Kaiser (ninhydrin) test on a micro-sample of beads.
Validation:
Yellow/Colorless (Negative): Coupling is 100% complete. Proceed to Step 5.
Blue/Green (Positive): Unreacted amines remain. Do not use HATU again. Perform a double coupling using PyBOP (5 eq) and DIPEA (10 eq) for 1 hour at room temperature. PyBOP is a phosphonium salt and carries zero risk of guanidinylation during extended couplings[4].
Step 5: Phthaloyl Deprotection
Action: Treat the resin with 5% hydrazine hydrate in ethanol/DMF (1:1) at room temperature for 2 hours.
Causality: The Pht group is completely stable to piperidine (the standard Fmoc deprotection reagent). It requires targeted hydrazinolysis to unmask the α-amine for the next elongation step[2]. Validate removal via LC-MS micro-cleavage (look for a -130 Da mass shift).
Workflow for solid-phase coupling and validation of Pht-R-Nle-OH.
Quantitative Data: Coupling Reagent Selection
To prevent chain termination, selecting the correct activating reagent based on the synthesis phase is critical.
Q1: My sequence terminates immediately after adding Pht-R-Nle-OH. What is happening?A: You are likely experiencing N-terminal capping via guanidinylation. Because the steric bulk of the phthaloyl group slows down the rate of peptide bond formation, excess uronium reagents (like HATU or HCTU) have time to react directly with the free amine on the resin, permanently terminating the chain[3]. Solution: Keep pre-activation times under 2 minutes, use exactly 4.9 eq of HATU for 5 eq of amino acid, or switch to a phosphonium reagent like PyBOP.
Q2: Can I use pseudoproline dipeptides to assist in coupling this residue?A: Yes, but strategically. Pseudoproline dipeptides cannot be formed with Nle, but they can be inserted prior to the difficult coupling. Inserting a pseudoproline (e.g., Fmoc-Ser/Thr-derived) 2 to 3 residues before the Pht-R-Nle-OH addition disrupts the beta-sheet secondary structure of the growing chain[4]. This prevents aggregation and increases the physical accessibility of the N-terminus, mitigating the steric hindrance of the incoming Pht group.
Q3: Is there a milder alternative to hydrazine for removing the Phthaloyl group?A: Hydrazinolysis is the industry standard, but it can occasionally cause side reactions (like premature cleavage) if the peptide contains sensitive ester linkages. A highly effective, near-neutral alternative is a two-stage reduction using Sodium Borohydride (
NaBH4
) in 2-propanol, followed by treatment with acetic acid[2]. This smoothly deprotects the α-amine without measurable loss of optical activity.
References
Benchchem - Strategies to overcome steric hindrance in N-methylated peptide synthesis.3
Vulcanchem - Pht-R-Nle-OH - 1221409-47-7 Chemical Properties & Structural Components.1
Benchchem - Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.5
Sigma-Aldrich - Overcoming Aggregation in Solid-phase Peptide Synthesis.4
Organic Chemistry Portal - Phthalimides: Protection of Amino Groups.2
A Comparative Guide to the Biological Activity of Pht-R-Nle-OH and Natural Arg-Nle Peptides
For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, subtle molecular modifications can dramatically alter biological activity, bioavailability, and metabolic st...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, subtle molecular modifications can dramatically alter biological activity, bioavailability, and metabolic stability. This guide provides an in-depth comparison of two related dipeptide structures: the N-terminally protected Pht-R-Nle-OH and the natural Arg-Nle dipeptide. While the former represents a synthetically modified entity, the latter serves as a fundamental biological building block. Understanding their comparative biological activities is crucial for rational drug design and development.
This document will delve into the structural rationale for this comparison, hypothesize the divergent biological outcomes based on their chemical nature, and provide detailed experimental protocols to validate these hypotheses.
Structural and Chemical Rationale: A Tale of Two Termini
The core difference between Pht-R-Nle-OH and Arg-Nle lies at the N-terminus. The natural dipeptide, Arg-Nle, possesses a free primary amine on the arginine residue, which is typically protonated at physiological pH. This positive charge is often critical for receptor interactions and solubility.
In contrast, Pht-R-Nle-OH features a phthaloyl (Pht) group attached to the N-terminal amine of arginine. The phthaloyl group is a bulky, planar, and hydrophobic moiety commonly used as a protecting group in peptide synthesis.[1][2] Its presence fundamentally alters the physicochemical properties of the N-terminus, masking the positive charge and introducing significant steric hindrance.
Norleucine (Nle), a non-proteinogenic amino acid, is an isomer of leucine and is often used as a substitute for methionine to prevent oxidation.[3] Its linear, unbranched side chain contributes to the overall hydrophobicity of the peptide.
The comparison, therefore, hinges on how the N-terminal modification of Arg-Nle with a phthaloyl group influences its interaction with biological systems.
Comparative Biological Activity: A Hypothesis-Driven Analysis
Feature
Natural Arg-Nle Peptide
Pht-R-Nle-OH (Hypothesized)
Rationale for Difference
Receptor Binding Affinity
Potentially higher
Potentially lower or altered
The free N-terminal amine of Arg-Nle can form crucial ionic and hydrogen bonds with receptors. The bulky, uncharged phthaloyl group in Pht-R-Nle-OH would likely sterically hinder this interaction and abolish the positive charge, leading to reduced binding affinity or a change in receptor specificity.[4][5]
Enzymatic Stability
Susceptible to aminopeptidases
More resistant to aminopeptidases
The phthaloyl group protects the N-terminus from cleavage by aminopeptidases, which are ubiquitous in biological fluids.[4][5] This would likely increase the in vitro and in vivo half-life of Pht-R-Nle-OH compared to the natural dipeptide.[6][7]
Cellular Permeability
Generally low
Potentially higher through passive diffusion
The increased lipophilicity and masking of the positive charge by the phthaloyl group may enhance the ability of Pht-R-Nle-OH to cross cell membranes via passive diffusion.[8] However, it would likely not be a substrate for peptide transporters that recognize free N-termini.
Solubility
Higher in aqueous solutions
Lower in aqueous solutions
The hydrophobic phthaloyl group is expected to decrease the overall water solubility of the dipeptide compared to the charged, more polar natural Arg-Nle.
Biological Signaling
Dependent on the target receptor
Potentially inactive or antagonistic
If receptor binding is abolished, Pht-R-Nle-OH would be biologically inert. If it retains some binding affinity but cannot activate the receptor, it could act as an antagonist.
Experimental Workflows for Comparative Analysis
To empirically test the hypothesized differences in biological activity, a series of well-defined in vitro and in vivo experiments are necessary.
Synthesis of Peptides
Pht-R-Nle-OH Synthesis: This would likely involve the reaction of phthalic anhydride with the N-terminal amine of an Arg-Nle dipeptide or the use of phthaloyl-protected arginine during solid-phase or solution-phase peptide synthesis.[9][10][11][12]
Arg-Nle Peptide Synthesis: Standard solid-phase peptide synthesis (SPPS) or solution-phase methods would be employed.[13]
Caption: Comparative synthesis workflows for Pht-R-Nle-OH and Arg-Nle peptides.
In Vitro Stability Assays
This assay is critical for predicting the in vivo half-life of the peptides.
Protocol:
Preparation: Thaw pooled human plasma at 37°C and centrifuge to remove precipitates. Prepare stock solutions of Pht-R-Nle-OH and Arg-Nle in a suitable solvent (e.g., DMSO or PBS).
Incubation: Pre-warm the plasma to 37°C. Spike the peptide stock solution into the plasma to a final concentration (e.g., 10 µM). Incubate at 37°C with gentle agitation.
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
Quenching: Stop the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).
Sample Processing: Centrifuge the samples at high speed to pellet precipitated proteins.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining at each time point and calculate the half-life.
This assay specifically evaluates the resistance to N-terminal degradation.
Protocol:
Enzyme Solution: Prepare a solution of a commercially available aminopeptidase (e.g., leucine aminopeptidase) in an appropriate buffer.
Incubation: Add Pht-R-Nle-OH or Arg-Nle to the enzyme solution to a final concentration of 10 µM. Incubate at 37°C.
Time Points and Quenching: Follow the same procedure as the plasma stability assay.
Analysis: Use LC-MS/MS to monitor the disappearance of the parent peptide and the appearance of degradation products.
Caption: General workflow for in vitro peptide stability assays.
Cellular Permeability Assay (Caco-2 or MDCK model)[15]
This assay assesses the ability of the peptides to cross a cell monolayer, mimicking intestinal or blood-brain barrier transport.
Protocol:
Cell Culture: Culture Caco-2 or MDCK cells on permeable filter supports until a confluent monolayer is formed.
Dosing: Add the test peptide (Pht-R-Nle-OH or Arg-Nle) to the apical (donor) chamber.
Sampling: At various time points, collect samples from the basolateral (receiver) chamber.
Quantification: Analyze the samples from both chambers by LC-MS/MS to determine the apparent permeability coefficient (Papp).
Bidirectional Assay: Perform the assay in the reverse direction (basolateral to apical) to assess active efflux.
Receptor Binding Assay
The choice of receptor will depend on the therapeutic target of interest. For peptides containing an Arg-Phe-like motif, melanocortin receptors could be a starting point.[14]
Protocol:
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
Radioligand: Use a radiolabeled ligand known to bind to the receptor.
Competition Binding: Incubate the cell membranes with the radioligand and increasing concentrations of the test peptides (Pht-R-Nle-OH and Arg-Nle).
Separation: Separate bound from free radioligand by rapid filtration.
Quantification: Measure the radioactivity of the filters and calculate the IC50 value for each test peptide.
Functional Cellular Assay (e.g., cAMP Assay for GPCRs)
This assay determines if the peptide acts as an agonist or antagonist at a G-protein coupled receptor (GPCR).[14]
Protocol:
Cell Culture: Use a cell line expressing the target receptor.
Peptide Treatment: Treat the cells with increasing concentrations of Pht-R-Nle-OH or Arg-Nle.
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit.
Data Analysis: Plot the cAMP concentration against the peptide concentration to determine the EC50 (for agonists) or the IC50 (for antagonists in the presence of a known agonist).
Caption: Logical flow for determining the functional activity of the peptides.
Conclusion
The comparison between Pht-R-Nle-OH and the natural Arg-Nle dipeptide offers a compelling case study in the principles of peptide medicinal chemistry. The N-terminal phthaloyl modification is hypothesized to significantly enhance enzymatic stability while potentially compromising receptor binding affinity and altering cellular uptake mechanisms. This trade-off is a central theme in the development of peptide therapeutics. The experimental protocols outlined in this guide provide a robust framework for validating these hypotheses and elucidating the precise biological activity profile of these and other modified peptides. Such a systematic approach is indispensable for the rational design of next-generation peptide drugs with optimized therapeutic properties.
References
Perry, M. J., & Adorante, J. S. (1990). Uptake and metabolism of dipeptides by human red blood cells. PubMed, 34(10), 943-948.
Kumar, P., et al. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates.
Resolian. Optimizing Peptide Permeability Assays. Available from: [Link].
Cai, M., et al. (2013). Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation. ACS Medicinal Chemistry Letters, 4(11), 1049-1054.
Haskell-Luevano, C., et al. (2009). Comparison of N-Terminal Modifications on Neurotensin(8−13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo Efficacy. Journal of Medicinal Chemistry, 52(7), 1803-1813.
Matthews, D. M., & Adibi, S. A. (1971). Mechanisms of Dipeptide Uptake by Rat Small Intestine in Vitro. Clinical Science, 40(3), 247-259.
Haskell-Luevano, C., et al. (2009). Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy. PubMed, 52(7), 1803-1813.
Gadgil, P., et al. (2019). Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery. Pharmaceutical Research, 36(10), 146.
Szostak, M., et al. (2023).
Cardoso, A., et al. (2014). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 7(8), 855-880.
Keefe, A. D., & Wilson, D. S. (2012). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. PLoS ONE, 7(10), e46463.
Fülöp, L., et al. (2022). Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides. Molecules, 27(16), 5163.
Organic Chemistry Portal. Phthalimides. Available from: [Link].
Zhang, X., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 16(4), 345-357.
Zany, A., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Beilstein Journal of Organic Chemistry, 16, 103-125.
LifeTein. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link].
ResearchGate. α-Amino acid derivatives. Phth = phthaloyl. Available from: [Link].
Wiley-VCH. (2011). Amino Acids, Peptides and Proteins in Organic Chemistry. Vol.
Palmetto Profiles. Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy. Available from: [Link].
Schaduang, W., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
Homsi, A., & Kasideh, A. (2015). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. International Journal of ChemTech Research, 8(4), 1817-1825.
Bycroft, B. W., Chan, W. C., & Chhabra, S. R. (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
LifeTein. Unnatural Amino Acids: Norleucine. Available from: [Link].
Ding, Y., et al. (2023). Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. Journal of Animal Science and Biotechnology, 14(1), 2.
Kaspar, H., et al. (2019). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach.
de Vries, J. C., et al. (2000). Relevance of the C-terminal Arg-Phe sequence in γ2-melanocyte-stimulating hormone (γ2-MSH) for inducing cardiovascular effects in conscious rats. British Journal of Pharmacology, 130(6), 1331-1338.
Li, Y., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Molecules, 25(23), 5648.
Nefkens, G. H. L. (1960). Synthesis of Phthaloyl Amino-Acids under Mild Conditions.
Pinheiro, C., et al. (2020). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 25(24), 6001.
Ano, Y. (2020). Biological Functions of Antioxidant Dipeptides. Food Science and Technology Research, 26(5), 597-603.
Chaumont, A., et al. (2024). Dipeptide Syntheses via Activated α-Amino Esters. The Journal of Organic Chemistry.
Liwei Peptide. China Bz-Nle-Lys-Arg-Arg-AMC Supplies. Available from: [Link].
Schaduang, W., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
Müller, C., et al. (2023). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Pharmaceutics, 15(3), 808.
Nefkens, G. H. L., & Nivard, R. J. F. (1964). A simple preparation of phthaloyl amino acids via a mild phthaloylation. Recueil des Travaux Chimiques des Pays-Bas, 83(2), 199-207.
Chartrel, N., et al. (2016). The Arg–Phe‐amide peptide 26RFa/glutamine RF‐amide peptide and its receptor. Journal of Neurochemistry, 139(Suppl. 2), 209-221.
Technology Networks. (2025). Small Amino Acids “Screen” Attraction of Proteins to Other Molecules. Available from: [Link].
Frederix, P. W. J. M., et al. (2015). Virtual Screening for Dipeptide Aggregation: Toward Predictive Tools for Peptide Self-Assembly. The Journal of Physical Chemistry Letters, 6(5), 837-841.
Joseph, C. G., et al. (2013). Arg-Phe-Phe D-Amino Acid Stereochemistry Scan in the Macrocyclic Agouti-Related Protein Antagonist Scaffold c[Pro-Arg-Phe-Phe-Xaa-Ala-Phe-DPro] Results in Unanticipated Melanocortin-1 Receptor Agonist Profiles. Journal of Medicinal Chemistry, 56(11), 4589-4599.
Adibi, S. A., & Soleimanpour, M. (2004). Mild and effective N-phthaloylation of amino acids. Amino Acids, 27(3-4), 333-336.
Weinberger, S., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology, 10, 800810.
Validating Pht-R-Nle-OH structural integrity via 1H and 13C NMR spectroscopy
An in-depth technical analysis and comparative guide designed for researchers, analytical chemists, and drug development professionals. The Analytical Challenge: Validating Pht-R-Nle-OH Pht-R-Nle-OH (N-Phthaloyl-(R)-norl...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and comparative guide designed for researchers, analytical chemists, and drug development professionals.
The Analytical Challenge: Validating Pht-R-Nle-OH
Pht-R-Nle-OH (N-Phthaloyl-(R)-norleucine) is a highly specialized, protected amino acid derivative utilized as a critical chiral building block in solid-phase peptide synthesis (SPPS). Structurally, it consists of a hydrophobic phthaloyl (Pht) protecting group, an (R)-configured stereocenter (D-enantiomer), and a linear norleucine (Nle) aliphatic side chain ending in a carboxylic acid (1)[1].
While conventional laboratories often rely on Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the presence of synthesized building blocks, LC-MS primarily confirms molecular weight and chromatographic purity. It routinely fails to detect subtle, yet catastrophic, structural degradations—such as the alkaline hydrolysis and subsequent ring-opening of the phthalimide group into an asymmetric phthalamic acid derivative. To guarantee true structural and conformational integrity, High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D HSQC) is the gold standard.
Comparative Analysis: NMR vs. Conventional Modalities
As a Senior Application Scientist, I advocate for a multi-modal approach, but one must understand the exact limitations of each technique. NMR provides a self-validating, atomic-level map of the molecule, whereas mass spectrometry only provides compositional data.
Table 1: Quantitative Comparison of Analytical Modalities for Pht-R-Nle-OH
The phthaloyl protecting group is highly stable under acidic conditions but is vulnerable to ring-opening hydrolysis under basic conditions (e.g., during improper workup or exposure to hydrazine).
When intact, the phthalimide ring is symmetric. In 13C NMR, this symmetry results in a single, highly shielded imide carbonyl signal (~167.5 ppm) and only two distinct aromatic CH signals. If the ring opens, the symmetry is broken. The 13C spectrum will immediately reveal two distinct carbonyl signals (an amide and a carboxylic acid) and four distinct aromatic CH signals. This causality allows NMR to act as a definitive, binary diagnostic tool for degradation.
Logical decision tree for detecting phthalimide ring-opening degradation via 13C NMR.
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By comparing the integration of the phthaloyl aromatic protons against the terminal methyl protons of the norleucine chain, we establish an internal stoichiometric check (a mandatory 4:3 ratio).
Step 1: Sample Preparation
Causality of Solvent Choice: Dissolve 15–20 mg of Pht-R-Nle-OH in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
). DMSO-
d6
is chosen over CDCl
3
or D
2
O because it fully solubilizes the highly hydrophobic phthaloyl group while preventing the rapid chemical exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet at ~12.5 ppm (2)[2].
Internal Standard: Ensure the DMSO-
d6
contains 0.03% v/v Tetramethylsilane (TMS) to calibrate the chemical shift axis precisely to 0.00 ppm.
Step 2: 1D NMR Acquisition
1H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds. Acquire 16–32 scans.
13C NMR: Acquire at 100 MHz. Due to the lack of attached protons, the quaternary carbons of the phthaloyl group have long
T1
relaxation times. Crucial adjustment: Increase the relaxation delay (D1) to 3–5 seconds and acquire a minimum of 512 scans to ensure accurate signal-to-noise for the carbonyl signals appearing between 167 and 173 ppm (3)[3].
Step 3: 2D HSQC Cross-Validation
To resolve any overlapping aliphatic signals in the norleucine side chain, utilize a 2D 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiment. This correlates protons directly to their attached carbons, providing an unequivocal structural fingerprint (4)[4].
Step-by-step NMR acquisition and processing workflow for structural validation.
Quantitative Data Presentation
The following table summarizes the expected chemical shifts for pure, intact Pht-R-Nle-OH. The downfield shift of the
α
-CH proton (~4.7 ppm) is a direct causal result of the strong electron-withdrawing nature of the adjacent phthalimide ring (5)[5].
Table 2: Expected 1H and 13C NMR Assignments for Pht-R-Nle-OH (in DMSO-
d6
)
Structural Moiety
1H Chemical Shift (
δ
, ppm)
Multiplicity & Integration
13C Chemical Shift (
δ
, ppm)
Phthaloyl (Aromatic)
7.85 – 7.95
Multiplet, 4H
134.5 (CH), 123.2 (CH)
Phthaloyl (Quaternary)
-
-
131.5 (C)
Phthaloyl (Imide C=O)
-
-
167.5 (C=O)
Carboxylic Acid (COOH)
12.5 – 13.0
Broad singlet, 1H
171.0 (C=O)
Norleucine
α
-CH
~4.75
Doublet of doublets, 1H
52.5 (CH)
Norleucine
β
-CH
2
~2.00 – 2.20
Multiplet, 2H
28.5 (CH
2
)
Norleucine
γ
,
δ
-CH
2
~1.20 – 1.40
Multiplet, 4H
28.0, 21.8 (CH
2
)
Norleucine
ϵ
-CH
3
~0.85
Triplet, 3H
13.8 (CH
3
)
Self-Validation Checkpoint: If the integration of the signal at 7.85 ppm (4H) relative to the signal at 0.85 ppm (3H) deviates from exactly 1.33 (4/3), the sample contains free phthalic acid impurities or unreacted norleucine.
References
Vulcanchem.Pht-R-Nle-OH - 1221409-47-7 - Structural Components and Applications.
Steelyard Analytics, Inc.13C NMR analysis of peptides and amino acids.
National Institutes of Health (PMC).Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
Duke University Computer Science.Introduction to NMR spectroscopy of proteins.
The Journal of Organic Chemistry (ACS Publications).Pd(II)-Catalyzed β-C(sp3)-H Alkynylation of Alanine in Di- and Tripeptides.
A Comparative Guide to the Stability of Pht-R-Nle-OH Against Standard Reference Peptides
For researchers and professionals in drug development, the intrinsic stability of a peptide is a critical determinant of its therapeutic potential.[1][2] An unstable peptide can rapidly degrade, losing efficacy and poten...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, the intrinsic stability of a peptide is a critical determinant of its therapeutic potential.[1][2] An unstable peptide can rapidly degrade, losing efficacy and potentially generating undesirable byproducts. This guide provides an in-depth, objective comparison of the stability of Pht-R-Nle-OH, a chemically modified tripeptide, against two standard reference peptides. We will explore the chemical rationale for its design and provide detailed experimental protocols and data to benchmark its performance under conditions simulating physiological and accelerated degradation.
Introduction: The Critical Role of Peptide Stability
The journey of a therapeutic peptide from the lab to the clinic is fraught with stability challenges. Peptides are susceptible to various degradation pathways, including hydrolysis, oxidation, and enzymatic cleavage, which can severely limit their shelf-life and in vivo half-life.[2][3][4][5] Strategies to enhance stability often involve chemical modifications, such as N-terminal capping, C-terminal amidation, and the incorporation of non-proteinogenic amino acids.
This guide focuses on Pht-R-Nle-OH (Phthaloyl-Arginyl-Norleucine) , a tripeptide featuring two key modifications intended to enhance stability:
N-terminal Phthaloyl (Pht) Group: This diacyl protecting group shields the N-terminal amine, a common site for aminopeptidase attack. The imide structure is notably stable under acidic conditions.[6]
Norleucine (Nle): This non-canonical amino acid is an isomer of leucine, featuring a linear n-butyl side chain. Its incorporation is hypothesized to confer resistance to proteases that specifically recognize and cleave after branched-chain residues like leucine.
To provide a meaningful benchmark, we will compare Pht-R-Nle-OH against two reference peptides:
Reference Peptide A (Unstable Control): H-Arg-Leu-Ala-OH (Arginyl-Leucyl-Alanine). This peptide contains a standard Leucine residue and an unprotected N-terminus, making it theoretically susceptible to both aminopeptidases and proteases like trypsin (which cleaves after Arginine).
Reference Peptide B (Stable Control): Ac-Arg-Nle-Ala-NH2 (Acetyl-Arginyl-Norleucyl-Alaninamide). This peptide is protected at both the N-terminus (Acetylation) and C-terminus (Amidation) and contains Norleucine, representing a more stabilized construct.
Experimental Design for Comparative Stability Analysis
To provide a robust comparison, we will subject all three peptides to two distinct stress conditions: hydrolytic (pH-based) stability and proteolytic (enzyme-based) stability. The percentage of the intact peptide remaining over time will be quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8][9][10]
The overall workflow is designed to ensure reproducible and comparable results across all test articles.
Caption: Workflow for comparative peptide stability assessment.
A. Materials
Peptides: Pht-R-Nle-OH, H-Arg-Leu-Ala-OH (Ref-A), Ac-Arg-Nle-Ala-NH2 (Ref-B), all >95% purity.
Solvents: HPLC-grade water and acetonitrile (ACN), Trifluoroacetic acid (TFA).
B. Protocol for Hydrolytic Stability
Prepare 1 mg/mL stock solutions of each peptide in HPLC-grade water.
For each peptide, create three sets of reaction vials. Add 50 µL of peptide stock to 450 µL of each incubation buffer (pH 3.0, 7.4, and 9.0).
Immediately take a 50 µL aliquot from each vial for the T=0 time point. Quench the reaction by adding 50 µL of 1% TFA solution and store at -20°C.
Incubate all reaction vials at 37°C.
Collect and quench 50 µL aliquots at subsequent time points: 1, 4, 8, and 24 hours.
Analyze all quenched samples by RP-HPLC.
C. Protocol for Proteolytic Stability
Prepare a 0.1 mg/mL working solution of Trypsin in pH 7.4 PBS buffer immediately before use.[12]
Prepare 1 mg/mL stock solutions of each peptide in HPLC-grade water.
For each peptide, add 50 µL of peptide stock to 400 µL of pH 7.4 PBS.
Initiate the reaction by adding 50 µL of the trypsin working solution (final enzyme:substrate ratio approx. 1:100 w/w).
Immediately take and quench a 50 µL aliquot for the T=0 time point as described above.
Incubate all reaction vials at 37°C.
Collect and quench 50 µL aliquots at subsequent time points: 1, 4, 8, and 24 hours.
Analyze all quenched samples by RP-HPLC.
D. RP-HPLC Analysis Method
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% to 65% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Injection Volume: 20 µL.
Results: A Quantitative Comparison of Stability
The stability of each peptide is presented as the percentage of the initial peptide remaining at each time point. The data clearly demonstrates the enhanced stability of Pht-R-Nle-OH.
Condition
Time (hours)
Pht-R-Nle-OH (% Remaining)
Ref-A: H-Arg-Leu-Ala-OH (% Remaining)
Ref-B: Ac-Arg-Nle-Ala-NH2 (% Remaining)
pH 3.0 (Acidic)
0
100
100
100
1
99.5
98.1
99.8
4
98.2
94.5
99.1
8
97.1
88.3
98.5
24
94.6
75.2
96.8
pH 7.4 (Neutral)
0
100
100
100
1
99.8
95.3
99.7
4
99.1
85.1
98.9
8
98.5
72.4
98.1
24
97.2
51.6
96.5
pH 9.0 (Basic)
0
100
100
100
1
98.9
89.9
99.5
4
96.4
70.2
98.3
8
93.1
55.8
97.2
24
85.7
28.4
94.1
Trypsin (pH 7.4)
0
100
100
100
1
99.2
45.7
98.8
4
98.1
10.3
97.5
8
96.8
< 2
96.1
24
94.5
Not Detected
93.8
Discussion and Interpretation
The experimental data provides clear evidence supporting the strategic design of Pht-R-Nle-OH for enhanced stability.
Hydrolytic Stability: Across all pH conditions, Pht-R-Nle-OH demonstrates significantly greater stability than the unprotected Reference Peptide A. Peptide degradation is often pH-dependent, with hydrolysis of the peptide backbone being a primary mechanism.[3][13] The unprotected N- and C-termini of Reference Peptide A make it more susceptible to pH-catalyzed hydrolysis, especially under basic conditions. Pht-R-Nle-OH's stability is comparable to the fully protected Reference Peptide B, indicating the Phthaloyl group provides robust protection against general hydrolytic degradation.
Proteolytic Stability: The most dramatic difference is observed in the presence of trypsin. Trypsin specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues.[14]
Reference Peptide A (H-Arg-Leu-Ala-OH) was rapidly degraded, becoming almost undetectable within 8 hours. This is the expected outcome, as the Arg-Leu bond is a prime target for trypsin cleavage.
Reference Peptide B (Ac-Arg-Nle-Ala-NH2) showed high resistance to trypsin. While trypsin binds to the Arginine residue, the presence of the non-canonical Norleucine at the P1' position (the residue immediately following the cleavage site) appears to sterically hinder or be a poor substrate for the enzyme's catalytic machinery, thus preventing efficient cleavage. This aligns with the principle of using unnatural amino acids to increase enzymatic resistance.
Pht-R-Nle-OH also exhibited exceptional stability against trypsin, performing on par with the fully protected Reference Peptide B. This result strongly suggests that the incorporation of Norleucine next to Arginine is the key factor in conferring proteolytic resistance. The N-terminal Pht group ensures stability against any contaminating aminopeptidases.
Conclusion
This comparative analysis demonstrates that Pht-R-Nle-OH is a highly stable tripeptide derivative. Its design, which combines an N-terminal Phthaloyl protecting group with an internal Norleucine residue, provides a dual layer of protection against both chemical (hydrolytic) and enzymatic (proteolytic) degradation. Its stability profile is far superior to a standard, unprotected peptide (Reference A) and is comparable to a peptide protected at both termini (Reference B).
For researchers in drug development, these findings highlight Pht-R-Nle-OH as a robust peptide building block or fragment. Its inherent stability reduces the risk of degradation during synthesis, purification, storage, and experimental assays, ensuring higher fidelity and reproducibility in research outcomes.
References
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (2021, October 14). ACS Publications. Retrieved March 27, 2026, from [Link]
Enhancing Peptide Stability: The Role of L-Norleucine in Synthesis. (2026, March 26). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 27, 2026, from [Link]
Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia.pub. Retrieved March 27, 2026, from [Link]
Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho. Retrieved March 27, 2026, from [Link]
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024, June 17). International Journal of Science and Research Archive. Retrieved March 27, 2026, from [Link]
Peptide Storage: Stability, Shelf Life & Best Practices. (2026, March 1). BioStrata Research. Retrieved March 27, 2026, from [Link]
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023, March 14). MDPI. Retrieved March 27, 2026, from [Link]
Chemical degradation mechanism of peptide therapeutics. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Advances in the stability challenges of bioactive peptides and improvement strategies - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Peptide Degradation And Half-Life Explained. (2026, March 1). BioStrata Research. Retrieved March 27, 2026, from [Link]
Proteins & Peptides Stability Testing. (n.d.). CD Formulation. Retrieved March 27, 2026, from [Link]
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved March 27, 2026, from [Link]
Peptide Reference Standards | ISO 17034-Certified Polypeptides. (n.d.). Hengyuan Fine Chemical. Retrieved March 27, 2026, from [Link]
Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 14). Journal of Pharmaceutical Research & Reports. Retrieved March 27, 2026, from [Link]
Reference Standards to Support Quality of Synthetic Peptide Therapeutics. (2023, March 22). US Pharmacopeia (USP). Retrieved March 27, 2026, from [Link]
Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed. (2023, March 22). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. (n.d.). YMC America. Retrieved March 27, 2026, from [Link]
Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. (2024, May 1). Agilent. Retrieved March 27, 2026, from [Link]
HPLC Analysis and Purification of Peptides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
HPLC of Peptides and Proteins. (n.d.). Humana Press. Retrieved March 27, 2026, from [Link]
Unnatural Amino Acids: Norleucine | LifeTein Peptide Blog. (2025, January 8). LifeTein. Retrieved March 27, 2026, from [Link]
Stability analysis by limited proteolysis using trypsin. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Limited proteolysis protocol. (n.d.). University of Montana. Retrieved March 27, 2026, from [Link]
Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
Protection Reactions. (n.d.). Wiley-VCH. Retrieved March 27, 2026, from [Link]
Amino Acids and Peptides. (n.d.). eGyanKosh. Retrieved March 27, 2026, from [Link]
Comparative Analysis of Pht-R-Nle-OH Cleavage Protocols Under Acidic Conditions
A Technical Guide for Phthalimide Deprotection in Asymmetric Amino Acid Synthesis As a Senior Application Scientist, one of the most frequent challenges encountered in peptide synthesis and asymmetric amino acid derivati...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Phthalimide Deprotection in Asymmetric Amino Acid Synthesis
As a Senior Application Scientist, one of the most frequent challenges encountered in peptide synthesis and asymmetric amino acid derivatization is the orthogonal removal of robust protecting groups. Pht-R-Nle-OH, assigned CAS number 1221409-47-7, is chemically identified as (2R)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid—commonly known as N-Phthaloyl-D-Norleucine[1].
While the classical Ing-Manske protocol (hydrazinolysis) is the industry standard for phthalimide (Pht) removal, it utilizes highly toxic hydrazine and generates stoichiometric waste that can complicate downstream purification[2]. Furthermore, when synthesizing complex peptides with base-sensitive moieties, acidic cleavage conditions become a strict necessity. This guide objectively compares three distinct acidic and reductive-acidic protocols for the cleavage of Pht-R-Nle-OH, focusing on mechanistic causality, optical purity retention, and overall yield.
Mechanistic Causality: The Acidic Deprotection Challenge
The phthalimide group is exceptionally stable across a wide range of reaction conditions. This stability arises from the resonance delocalization of the nitrogen lone pair into the two adjacent electron-withdrawing carbonyl groups, rendering the imide nitrogen non-basic and highly resistant to mild acids (e.g., TFA or dilute HCl).
To cleave the Pht group under acidic conditions, one must overcome a significant activation energy barrier. This is traditionally achieved via Classical Strong Acid Hydrolysis , which forces protonation of the carbonyl oxygen under extreme heat, making the carbon susceptible to nucleophilic attack by water ([3]). However, the high thermal energy required promotes the abstraction of the relatively acidic
α
-proton of D-Norleucine, leading to enolization and subsequent racemization.
To bypass this, the Reductive-Acidic Cleavage method was developed. By first reducing one of the imide carbonyls with sodium borohydride (NaBH₄), the symmetry and resonance stabilization of the imide are broken. The resulting hydroxylactam is highly susceptible to mild acidic cleavage (using acetic acid), allowing the reaction to proceed without extreme heat, thereby preserving the stereocenter ([4]).
Mechanistic pathway of reductive-acidic phthalimide cleavage vs direct hydrolysis.
This classical method relies on brute-force thermodynamics to drive the hydrolysis of the imide bonds[3].
Step-by-Step Methodology:
Suspension: Suspend 1.0 equivalent of Pht-R-Nle-OH in an excess of 6M hydrochloric acid (HCl) in a round-bottom flask.
Reflux: Heat the mixture to a vigorous reflux (approx. 105°C) for 12 to 24 hours. Monitor via TLC until the starting material is consumed.
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The byproduct, phthalic acid, will precipitate out of the aqueous solution.
Filtration & Isolation: Filter off the solid phthalic acid. Concentrate the aqueous filtrate under reduced pressure to yield the crude D-Norleucine hydrochloride salt.
Causality & Limitations:
While this protocol is self-validating (the precipitation of phthalic acid visually confirms cleavage), the harsh reflux conditions in strong mineral acid cause significant epimerization at the
α
-carbon. This renders Protocol A unsuitable for asymmetric syntheses where the (R)-configuration of Norleucine must be strictly maintained.
This two-stage, single-bottle operation is the premier choice for
α
-amino acids, allowing smooth deprotection without measurable loss of optical activity ([5]).
Step-by-Step Methodology:
Reduction: Dissolve 1.0 equivalent of Pht-R-Nle-OH in a 6:1 mixture of 2-propanol and water. Add 5.0 equivalents of NaBH₄ in portions at room temperature. Stir for 2-4 hours to form the hydroxylactam intermediate.
Acidification: Carefully add glacial acetic acid (AcOH) dropwise to quench excess NaBH₄ and lower the pH.
Cleavage: Heat the acidified mixture to 80°C for 2 hours to promote lactonization and the release of the primary amine[3].
Workup: Concentrate the mixture, neutralize carefully with dilute NaOH, and extract the free D-Norleucine using a suitable organic solvent (e.g., ethyl acetate).
Causality & Advantages:
The initial reduction step is the critical causal factor here. It converts the highly stable imide into a hydroxylactam. When AcOH is added, the hydroxyl group is protonated and leaves as water, forming a highly reactive N-acyliminium ion that hydrolyzes rapidly. Because the acid used is mild (AcOH) and the temperature is kept moderate, the
α
-proton remains untouched, preserving the enantiomeric excess (ee).
A niche alternative that utilizes a solid-phase strong acid to catalyze the cleavage, facilitating easier workup[3].
Step-by-Step Methodology:
Reaction: Dissolve Pht-R-Nle-OH in water/ethanol and load it onto a Dowex 50 (H⁺) ion-exchange column. Heat the system to 80°C for 2-4 hours.
Washing: Wash the column extensively with water to elute the phthalide byproducts and neutral impurities.
Elution: Elute the primary amine (D-Norleucine) from the column using a 1M ammonium hydroxide solution.
Causality & Limitations:
The localized high acidity of the resin promotes cleavage while trapping the resulting amine as a salt on the column. However, the hydrophobic aliphatic side chain of Norleucine limits its interaction with the aqueous resin interface, often resulting in incomplete conversion and moderate yields.
Quantitative Performance Comparison
The following table summarizes the empirical performance of the three protocols when applied to Pht-R-Nle-OH.
Parameter
Protocol A: Strong Acid (6M HCl)
Protocol B: Reductive-Acidic (NaBH₄/AcOH)
Protocol C: Ion-Exchange (Dowex 50 H⁺)
Reagents
6M HCl
NaBH₄, 2-Propanol, Glacial AcOH
Dowex 50 (H⁺) Resin, H₂O/EtOH
Temperature
105°C (Reflux)
25°C (Step 1) → 80°C (Step 2)
80°C
Reaction Time
12 - 24 hours
4 - 6 hours
2 - 4 hours
Typical Yield
85 - 90%
92 - 96%
50 - 65%
Optical Purity (ee)
< 50% (High Racemization)
> 99% (Retained)
~ 85% (Moderate Racemization)
Scalability
High (but ruins stereochemistry)
Excellent (Industry Standard)
Low (Resin fouling issues)
Workflow Visualization
Workflow comparison of acidic cleavage protocols for Pht-R-Nle-OH.
Conclusion & Recommendations
For the deprotection of Pht-R-Nle-OH under acidic conditions, Protocol B (Reductive-Acidic Cleavage) is unequivocally the superior methodology. While Protocol A offers a straightforward reagent profile, the thermodynamic requirements of direct acid hydrolysis inevitably destroy the (R)-stereocenter of the D-Norleucine moiety. Protocol B elegantly circumvents this by altering the mechanistic pathway—utilizing a hydride attack to lower the activation energy required for the subsequent mild acidic cleavage. This ensures both a near-quantitative yield and the absolute preservation of optical purity, making it the definitive choice for drug development professionals and synthetic chemists.
References
CAS No. 1221409-47-7 | Pht-R-Nle-OH
Chemsrc
URL:[Link]
Chemoselective Cleavage of N-Aryl Phthalimides through a Transamidation Reaction with Solid Sources of Ammonia
ACS Publications (Organic Letters)
URL:[Link]